11-Oxoisomogroside V
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C60H100O29 |
|---|---|
Molecular Weight |
1285.4 g/mol |
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-32,34-55,61-64,66-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1 |
InChI Key |
GYNJOGFMTYRQFZ-CUJNAQHJSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC(=O)[C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 11-Oxoisomogroside V from Siraitia grosvenorii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, isolation, and preliminary characterization of 11-Oxoisomogroside V, a cucurbitane glucoside derived from the fruit of Siraitia grosvenorii (Luo Han Guo). This document provides a comprehensive overview of the experimental protocols for extraction and purification, quantitative data, and the initial biological activity assessment related to the activation of the PGC-1α promoter. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family, is a well-known traditional Chinese medicine and is commercially cultivated for its intensely sweet-tasting compounds, primarily mogrosides.[1][2] These triterpenoid glycosides are of significant interest due to their potential as natural, non-caloric sweeteners and their diverse pharmacological activities.[1][3] Recent phytochemical investigations into the crude extract of S. grosvenorii have led to the discovery of several new cucurbitane glucosides, including this compound.[1][4] This compound is structurally related to the highly abundant Mogroside V but possesses an oxidized functional group at the C-11 position.[1][5] Preliminary studies have indicated that this compound exhibits moderate activity in activating the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) promoter, a key regulator of mitochondrial biogenesis and energy metabolism.[6] This guide provides a detailed account of the scientific endeavors that led to the identification and isolation of this novel natural product.
Discovery and Isolation of this compound
The discovery of this compound was the result of systematic phytochemical analysis of the crude extract of S. grosvenorii fruits.[1][4] The isolation procedure involved a multi-step chromatographic process designed to separate the complex mixture of triterpenoid glycosides present in the plant material.
Experimental Protocol: Extraction and Purification
The following protocol is a representative methodology based on established procedures for the isolation of mogrosides from S. grosvenorii.
2.1.1. Plant Material and Extraction
-
Plant Material: Dried fruits of Siraitia grosvenorii.
-
Extraction: The powdered, dried fruits are extracted with a 70% aqueous ethanol solution at an elevated temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the glycosides.[7] The combined extracts are then concentrated under reduced pressure to yield a crude extract.
2.1.2. Chromatographic Purification
The crude extract is subjected to a series of chromatographic separations to isolate this compound.
-
Macroporous Resin Column Chromatography: The crude extract is first fractionated using a macroporous resin column (e.g., D101).[7] The column is washed with water to remove sugars and other polar impurities, followed by elution with a stepwise gradient of ethanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Silica Gel Column Chromatography: Fractions enriched with mogrosides are further purified on a silica gel column. Elution is typically performed with a solvent system of chloroform-methanol-water in varying ratios.
-
Octadecylsilyl (ODS) Column Chromatography: Subsequent purification is carried out on a reverse-phase ODS column, with a mobile phase of methanol-water or acetonitrile-water gradient.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Cucurbitane Glucosides from the Crude Extract of Siraitia grosvenorii with Moderate Effects on PGC-1α Promoter Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A new natural saponin from fruits of Siraitia grosvenorii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. maxapress.com [maxapress.com]
An In-depth Technical Guide to 11-Oxoisomogroside V: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxoisomogroside V is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This compound, along with other mogrosides, contributes to the characteristic sweetness of the fruit extract, which is widely used as a natural, non-caloric sweetener. Beyond its sweetness, this compound has garnered scientific interest for its potential biological activities, including the activation of the transcriptional coactivator PGC-1α, a key regulator of energy metabolism. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and spectroscopic data of this compound, along with detailed experimental protocols for its isolation and characterization.
Chemical Structure and Stereochemistry
This compound possesses a complex molecular architecture, featuring a tetracyclic triterpenoid aglycone, known as mogrol, substituted with five β-D-glucose units. The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[1][2].
The aglycone is characterized by a cucurbitane skeleton with an oxidized carbonyl group at the C-11 position. The five glucose moieties are attached at two positions on the aglycone: a trisaccharide chain at C-3 and a disaccharide chain at C-24. The complete chemical name for the aglycone is 10α-cucurbit-5-ene-3β,24(R),25-triol-11-one.
The stereochemistry of the glycosidic linkages has been determined to be β for all five glucose units. The connectivity of the sugar chains is as follows:
-
At C-3 of the aglycone: A trisaccharide chain with the structure β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside.
-
At C-24 of the aglycone: A disaccharide chain with the structure β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside.
The molecular formula of this compound is C₆₀H₁₀₀O₂₉, and its molecular weight is 1285.42 g/mol [3].
A two-dimensional representation of the chemical structure is provided below:
Caption: Simplified diagram of this compound structure.
Quantitative Data
The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature[1][2]. The data were acquired in pyridine-d₅.
Table 1: ¹³C NMR Data for this compound (150 MHz, C₅D₅N)
| Position | δc (ppm) | Position | δc (ppm) |
| Aglycone | Glc I (at C-3) | ||
| 1 | 38.1 | 1' | 105.7 |
| 2 | 26.8 | 2' | 83.1 |
| 3 | 88.9 | 3' | 78.4 |
| 4 | 39.7 | 4' | 71.8 |
| 5 | 52.9 | 5' | 78.2 |
| 6 | 121.7 | 6' | 69.4 |
| 7 | 134.5 | Glc II (at C-3, 1→2) | |
| 8 | 48.1 | 1'' | 105.2 |
| 9 | 51.5 | 2'' | 75.3 |
| 10 | 41.2 | 3'' | 78.3 |
| 11 | 211.3 | 4'' | 71.6 |
| 12 | 50.1 | 5'' | 78.1 |
| 13 | 47.8 | 6'' | 62.8 |
| 14 | 49.8 | Glc III (at C-3, 1→6) | |
| 15 | 32.1 | 1''' | 104.9 |
| 16 | 28.5 | 2''' | 75.2 |
| 17 | 45.3 | 3''' | 78.2 |
| 18 | 20.1 | 4''' | 71.5 |
| 19 | 28.7 | 5''' | 78.0 |
| 20 | 36.1 | 6''' | 62.7 |
| 21 | 18.9 | Glc IV (at C-24) | |
| 22 | 35.4 | 1'''' | 105.9 |
| 23 | 29.1 | 2'''' | 75.4 |
| 24 | 76.9 | 3'''' | 78.5 |
| 25 | 72.1 | 4'''' | 71.9 |
| 26 | 30.1 | 5'''' | 78.3 |
| 27 | 28.9 | 6'''' | 69.5 |
| 28 | 25.1 | Glc V (at C-24, 1→6) | |
| 29 | 19.8 | 1''''' | 104.8 |
| 30 | 25.9 | 2''''' | 75.1 |
| 3''''' | 78.1 | ||
| 4''''' | 71.4 | ||
| 5''''' | 77.9 | ||
| 6''''' | 62.6 |
Table 2: ¹H NMR Data for this compound (600 MHz, C₅D₅N)
| Position | δH (ppm, J in Hz) | Position | δH (ppm, J in Hz) |
| Aglycone | Glc I (at C-3) | ||
| 1α | 1.45 m | 1' | 4.91 d (7.8) |
| 1β | 1.05 m | 2' | 4.32 m |
| 2α | 2.15 m | 3' | 4.15 m |
| 2β | 1.85 m | 4' | 4.10 m |
| 3α | 3.25 dd (11.4, 4.2) | 5' | 3.95 m |
| 7 | 5.85 br s | 6'a | 4.55 m |
| 12β | 2.85 d (16.2) | 6'b | 4.25 m |
| 18 | 1.01 s | Glc II (at C-3, 1→2) | |
| 19 | 1.35 s | 1'' | 5.35 d (7.8) |
| 21 | 0.95 d (6.0) | Glc III (at C-3, 1→6) | |
| 26 | 1.51 s | 1''' | 4.88 d (7.8) |
| 27 | 1.49 s | Glc IV (at C-24) | |
| 28 | 1.25 s | 1'''' | 4.95 d (7.8) |
| 29 | 0.91 s | Glc V (at C-24, 1→6) | |
| 30 | 1.41 s | 1''''' | 4.85 d (7.8) |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from the fruits of Siraitia grosvenorii, based on published methods[1][2].
References
The Genesis of Sweetness: A Technical Guide to the Biosynthesis of 11-Oxoisomogroside V in Monk Fruit
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 11-Oxoisomogroside V, a potent natural sweetener found in monk fruit (Siraitia grosvenorii). This document details the enzymatic pathway, presents key quantitative data, outlines experimental protocols for pathway elucidation, and provides visual representations of the core biochemical processes.
Introduction: The Molecular Architecture of a Natural Sweetener
Monk fruit, or Siraitia grosvenorii, is renowned for its intensely sweet triterpenoid glycosides known as mogrosides. Among these, this compound is a significant contributor to the fruit's sweet taste profile. The biosynthesis of this complex molecule is a multi-step enzymatic cascade that begins with a common isoprenoid precursor and involves a series of intricate oxidation and glycosylation reactions. Understanding this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable non-caloric sweeteners and for the development of novel therapeutic agents.
The biosynthesis of mogrosides, including this compound, involves five key families of enzymes: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[1][2][3] The pathway can be broadly divided into two major stages: the formation of the aglycone core, mogrol, and its subsequent glycosylation to yield a diverse array of mogrosides.
The Biosynthetic Pathway of this compound
The journey from the fundamental building block of isoprenoids to the complex structure of this compound is a testament to the intricate molecular machinery of monk fruit. The pathway commences with the cyclization of 2,3-oxidosqualene and culminates in a series of specific enzymatic modifications.
Formation of the Cucurbitadienol Skeleton
The biosynthesis initiates with the cyclization of 2,3-oxidosqualene to form the foundational triterpenoid skeleton, cucurbitadienol. This crucial step is catalyzed by the enzyme cucurbitadienol synthase (CS) .[4][5]
Oxidation at the C-11 Position: The Genesis of the "Oxo" Group
A key modification leading to the "oxo" functional group at the 11th carbon is orchestrated by a multifunctional cytochrome P450 enzyme, CYP87D18 . This enzyme catalyzes a two-step oxidation of cucurbitadienol at the C-11 position. The first step involves the hydroxylation of cucurbitadienol to produce 11-hydroxy-cucurbitadienol. Subsequently, CYP87D18 further oxidizes the hydroxyl group to an oxo group, yielding 11-oxo-cucurbitadienol .[6][7] This intermediate is a critical branching point in the pathway leading to 11-oxo-mogrosides.
Further Modifications to Form the Mogrol Aglycone
Following the C-11 oxidation, a series of additional enzymatic reactions, including the action of epoxide hydrolases and other CYP450s, are responsible for further hydroxylations at other positions of the cucurbitadienol backbone to form the aglycone mogrol .[8][9]
Glycosylation Cascade to this compound
The final and diversifying phase of the biosynthesis is a series of glycosylation reactions catalyzed by UDP-glucosyltransferases (UGTs). These enzymes sequentially add glucose moieties to the mogrol backbone. The formation of this compound involves the glycosylation of the 11-oxo-mogrol precursor. Specific UGTs, such as UGT94-289-3, are responsible for the addition of multiple glucose units to generate the final pentaglucosylated structure of this compound.[9][10]
Diagram of the Biosynthesis Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Quantitative Data Presentation
The efficiency and regulation of the biosynthetic pathway are critical for the accumulation of this compound. The following tables summarize key quantitative data from published literature.
Table 1: Kinetic Parameters of Key UDP-Glucosyltransferases (UGTs) in Mogroside Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| UGTMS1 | Mogroside IIE | 150.3 ± 12.5 | 0.12 ± 0.01 | 0.0008 | [1] |
| UGTMS1-M7 | Mogroside IIE | 89.2 ± 7.6 | 0.25 ± 0.02 | 0.0028 | [1] |
Note: Data for other enzymes in the pathway, such as squalene epoxidase, cucurbitadienol synthase, and CYP450s, are limited in terms of comprehensive kinetic parameters in the public domain.
Table 2: Accumulation of Major Mogrosides During Monk Fruit Development
| Days After Pollination | Mogroside IIE (mg/g DW) | Mogroside III (mg/g DW) | Siamenoside I (mg/g DW) | Mogroside V (mg/g DW) |
| 34 | 10.2 ± 1.5 | 2.1 ± 0.4 | 0.5 ± 0.1 | 1.8 ± 0.3 |
| 55 | 8.5 ± 1.2 | 5.8 ± 0.9 | 2.3 ± 0.5 | 15.6 ± 2.1 |
| 75 | 2.1 ± 0.3 | 3.2 ± 0.6 | 4.5 ± 0.8 | 35.2 ± 4.5 |
Data are representative values compiled from literature and may vary between different monk fruit cultivars and growing conditions.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides an overview of the key experimental protocols.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify individual enzymes of the mogroside biosynthesis pathway for in vitro characterization.
Protocol for Expression in Saccharomyces cerevisiae (Yeast): [11]
-
Gene Synthesis and Codon Optimization: Synthesize the coding sequences of the target genes (e.g., SgCS, CYP87D18, AtCPR1, SgEPH3) with codon optimization for yeast expression.
-
Vector Construction: Clone the synthesized genes into a suitable yeast expression vector, such as the pESC series, under the control of an inducible promoter (e.g., GAL1). For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR), such as from Arabidopsis thaliana (AtCPR1), is essential for activity.
-
Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Protein Expression: Grow the transformed yeast cells in a selective medium to an appropriate cell density (e.g., OD600 of 0.8-1.0). Induce protein expression by adding galactose to the medium.
-
Microsome Isolation (for membrane-bound enzymes like CYPs and SQE):
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Disrupt the cells using glass beads or a French press.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Purification of Soluble Enzymes (e.g., UGTs expressed in E. coli): [1]
-
Clone the UGT gene into an E. coli expression vector with an affinity tag (e.g., His-tag).
-
Transform the vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG.
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the soluble protein using affinity chromatography (e.g., Ni-NTA agarose).
-
Experimental Workflow for Heterologous Expression
Caption: Workflow for heterologous expression and purification.
In Vitro Enzyme Assays
Objective: To determine the function and catalytic activity of the purified enzymes.
Protocol for CYP87D18 Activity Assay: [5]
-
Reaction Mixture: Prepare a reaction mixture containing the purified CYP87D18-containing microsomes, the substrate (cucurbitadienol), a NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Extract the products into the organic phase.
-
Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify 11-hydroxy-cucurbitadienol and 11-oxo-cucurbitadienol.
Protocol for UGT Activity Assay: [1]
-
Reaction Mixture: Prepare a reaction mixture containing the purified UGT enzyme, the acceptor substrate (e.g., 11-oxo-mogrol), the sugar donor (UDP-glucose), and a suitable buffer (e.g., Tris-HCl, pH 7.5) with MgCl2.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction by adding methanol.
-
Analysis: Analyze the products by High-Performance Liquid Chromatography (HPLC) or LC-MS to identify the glycosylated products.
Quantitative Analysis of Mogrosides by LC-MS/MS
Objective: To accurately quantify the levels of this compound and other mogrosides in plant extracts or enzymatic reactions.
Protocol:
-
Sample Preparation:
-
Homogenize the monk fruit tissue in a suitable solvent (e.g., 80% methanol).
-
Extract the mogrosides using ultrasonication or maceration.
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.22 µm filter.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A typical gradient might start with a low percentage of B, which is gradually increased to elute the more hydrophobic mogrosides.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Select specific precursor-to-product ion transitions for each mogroside to ensure high selectivity and sensitivity. For example, for Mogroside V, a common transition is m/z 1285.6 → 1123.5.
-
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of the mogrosides of interest.
-
Calculate the concentration of each mogroside in the sample by comparing its peak area to the calibration curve.
-
Logical Relationship for LC-MS/MS Quantification
Caption: Logical workflow for LC-MS/MS quantification.
Conclusion and Future Perspectives
The elucidation of the biosynthetic pathway of this compound in monk fruit has provided a molecular roadmap for understanding the production of these valuable natural sweeteners. The identification of key enzymes, particularly the multifunctional CYP450 CYP87D18 and specific UGTs, opens up new avenues for metabolic engineering and synthetic biology approaches to enhance the yield of desired mogrosides. Future research will likely focus on the detailed kinetic characterization of all enzymes in the pathway, the elucidation of the regulatory mechanisms governing gene expression, and the reconstruction of the entire pathway in microbial hosts for sustainable and scalable production. This knowledge will not only impact the food and beverage industry but also has the potential for the development of novel pharmaceuticals based on the diverse biological activities of mogrosides.
References
- 1. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
11-Oxoisomogroside V CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Oxoisomogroside V is a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document provides a comprehensive technical overview of this compound, including its chemical identity, and detailed summaries of its known biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identity
| Compound Name | This compound |
| CAS Number | 126105-11-1[1] |
| Molecular Formula | C60H100O29 |
| Molecular Weight | 1285.42 g/mol |
| Synonyms | 11-oxo-mogroside V |
| Source | Siraitia grosvenorii (Luo Han Guo or Monk Fruit) |
Biological Activities
This compound has demonstrated notable biological activities, particularly in the activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) promoter and as a potent antioxidant.
PGC-1α Promoter Activation
This compound has been shown to activate the transcriptional activity of PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism. This activity suggests potential therapeutic applications in metabolic disorders.
Table 1: Effect of this compound on PGC-1α Promoter Activity
| Concentration | Luciferase Activity (% of Control) |
| 10 µM | 133.79% |
| 20 µM | 143.81% |
Antioxidant Activity
This compound exhibits significant antioxidant properties by scavenging various reactive oxygen species (ROS). Its efficacy against different ROS and its ability to protect against DNA damage are summarized below.
Table 2: Antioxidant Activity of this compound
| Assay | EC50 (µg/mL) |
| Superoxide Anion (O2-) Scavenging | 4.79 |
| Hydrogen Peroxide (H2O2) Scavenging | 16.52 |
| Hydroxyl Radical (•OH) Scavenging | 146.17 |
| •OH-induced DNA Damage Inhibition | 3.09 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
PGC-1α Promoter Driven Luciferase Reporter Assay
This protocol is based on the methodology described by Niu B, et al. in the Journal of Natural Products (2017).
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a 5% CO2 humidified incubator.
-
Cells are seeded in 96-well plates.
-
Upon reaching 70-80% confluency, cells are co-transfected with a PGC-1α promoter-luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh DMEM containing various concentrations of this compound (e.g., 10 µM and 20 µM) or vehicle control.
-
-
Luciferase Assay:
-
Following a 24-hour incubation with the compound, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Antioxidant Activity Assays
The following protocols are based on the methodologies described by Chen W J, et al. in the International Journal of Food Sciences and Nutrition (2007).
-
Superoxide Anion (O2-) Scavenging Assay:
-
The assay is performed using a chemiluminescence method.
-
The reaction mixture contains this compound at various concentrations and a superoxide anion generating system (e.g., hypoxanthine-xanthine oxidase).
-
Luminol is used as a chemiluminescence probe.
-
The reduction in chemiluminescence intensity in the presence of the compound indicates its O2- scavenging activity.
-
-
Hydrogen Peroxide (H2O2) Scavenging Assay:
-
This assay also utilizes a chemiluminescence method.
-
The reaction mixture includes this compound, hydrogen peroxide, and a catalyst (e.g., horseradish peroxidase).
-
The chemiluminescence generated is measured, and the scavenging activity is determined by the decrease in signal.
-
-
Hydroxyl Radical (•OH) Scavenging Assay:
-
A Fenton reaction-based system is used to generate hydroxyl radicals.
-
The reaction mixture contains this compound, FeSO4, EDTA, H2O2, and a suitable probe.
-
The ability of the compound to scavenge •OH is quantified by measuring the inhibition of the probe's degradation or a colorimetric reaction.
-
-
•OH-induced DNA Damage Inhibition Assay:
-
Plasmid DNA is exposed to hydroxyl radicals generated by a Fenton reaction in the presence and absence of this compound.
-
The protective effect of the compound is assessed by analyzing the integrity of the plasmid DNA using agarose gel electrophoresis. The conversion of supercoiled DNA to nicked or linear forms indicates damage.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PGC-1α Signaling Pathway Activation.
Caption: Luciferase Reporter Assay Workflow.
References
Unveiling the Bitter Truth: A Technical Guide to the Natural Abundance of 11-Oxoisomogroside V in Siraitia grosvenorii Cultivars
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural abundance of 11-Oxoisomogroside V, a bitter-tasting cucurbitane-type triterpenoid glycoside, across different cultivars of Siraitia grosvenorii (monk fruit). While the sweet mogrosides, particularly Mogroside V, have garnered significant attention for their use as natural, non-caloric sweeteners, the profile of other, non-sweet mogrosides like this compound is of increasing interest for understanding the overall phytochemical composition and potential bioactivity of monk fruit extracts. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for analysis, and a visualization of the biosynthetic context of this compound.
Quantitative Abundance of this compound
The concentration of this compound in Siraitia grosvenorii is influenced by various factors, including the specific cultivar, processing methods, and post-harvest handling. While direct comparative studies across a wide range of named cultivars are limited in the currently available scientific literature, existing research provides valuable insights into its variable abundance.
A study on a mogroside extract (MGE) reported the content of 11-O-mogroside V to be 7.34 ± 0.16 g per 100 g of the extract [1]. This indicates that this compound can be a significant component of processed monk fruit extracts.
Processing techniques have a notable impact on the final concentration of this compound. Research has shown that monk fruits dried at low temperatures exhibit much higher levels of 11-oxo-mogroside V compared to those processed using traditional hot-air drying methods. This suggests that enzymatic or heat-labile degradation pathways may affect its concentration during post-harvest processing.
Furthermore, the stability of this compound during storage has been investigated. One study indicated that the content of 11-oxo-mogroside V remained unchanged in fresh fruits after 14 days of storage at room temperature.
While a comprehensive, cultivar-specific comparison remains an area for further research, the analysis of different batches of monk fruit from various suppliers suggests a degree of natural variation in the content of this compound.
Table 1: Reported Quantitative Data for this compound in Siraitia grosvenorii
| Sample Type | Cultivar/Batch | Concentration | Analytical Method | Reference |
| Mogroside Extract | Not Specified | 7.34 ± 0.16 g/100g | HPLC | [1] |
| Cell Suspension Culture (from mesocarp callus) | Not Specified | 0.68 mg/g DW | UPLC–PDA–ESI-Q-TOF-MS | |
| Dried Fruit | Not Specified | Higher in low-temperature vs. hot-air drying | HPTLC | |
| Fresh Fruit | Not Specified | Stable over 14 days of storage | HPLC |
DW: Dry Weight
Experimental Protocols for Quantification
The accurate quantification of this compound requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common and reliable techniques.
Sample Preparation: Extraction of Mogrosides
A generalized protocol for the extraction of mogrosides from Siraitia grosvenorii fruit powder is as follows:
-
Sample Pulverization: Dried fruit material is pulverized to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered sample is extracted with an aqueous ethanol solution (typically 50-80%) using methods such as sonication or reflux extraction.
-
Solid-Phase Extraction (SPE) Cleanup: The crude extract is often passed through a macroporous resin column (e.g., D101) to remove impurities. The column is washed with water, and the mogrosides are subsequently eluted with a higher concentration of ethanol.
-
Concentration: The eluate containing the mogrosides is concentrated under reduced pressure to obtain the final extract for analysis.
UPLC-MS/MS for Simultaneous Quantification of Mogrosides
A validated UPLC-ESI-MS/MS method for the simultaneous quantification of eight major mogrosides, including this compound, has been reported.
-
Chromatographic System: Waters ACQUITY UPLC system.
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each mogroside to ensure selectivity and sensitivity. For this compound, the specific m/z transitions would be optimized based on a pure standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and high-throughput alternative for the analysis of mogrosides.
-
Stationary Phase: HPTLC silica gel 60 plates.
-
Mobile Phase: A mixture of solvents such as ethyl acetate, ethanol, and water in an optimized ratio.
-
Detection: The plate is derivatized with a spray reagent (e.g., 10% sulfuric acid in ethanol) and heated to visualize the spots. Densitometric scanning is used for quantification.
Biosynthetic Pathway Context
This compound is a derivative of Mogroside V, a key sweet compound in monk fruit. The biosynthesis of mogrosides originates from the cyclization of 2,3-oxidosqualene to form the cucurbitadienol skeleton. A crucial step in the formation of 11-oxo compounds is the oxidation at the C-11 position of the cucurbitadienol backbone. This reaction is catalyzed by a specific cytochrome P450 monooxygenase, identified as CYP87D18 . This enzyme is responsible for the hydroxylation at C-11, which can be further oxidized to a keto group, leading to the formation of 11-oxo-cucurbitadienol. Subsequent glycosylation steps, involving various UDP-glucosyltransferases (UGTs), attach sugar moieties to the aglycone to produce the diverse range of mogrosides, including this compound.
Caption: Simplified biosynthetic pathway leading to Mogroside V and this compound.
Conclusion and Future Perspectives
The natural abundance of this compound in Siraitia grosvenorii is a variable trait influenced by genetics, processing, and storage. While current literature provides a foundational understanding of its presence and methods for its quantification, a significant knowledge gap exists regarding its specific distribution across different commercial and wild cultivars. Future research should focus on a systematic, comparative analysis of the complete mogroside profiles, including the bitter-tasting compounds, in a broader range of named Siraitia grosvenorii cultivars. Such studies would not only contribute to a more comprehensive quality control of monk fruit products but also open avenues for exploring the potential biological activities of these less-studied mogrosides, which could be of significant interest to the pharmaceutical and drug development industries. The detailed experimental protocols provided herein offer a robust starting point for researchers aiming to undertake such investigations.
References
Unveiling the Bioactivity of 11-Oxoisomogroside V and its Potential Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxoisomogroside V, a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has emerged as a molecule of interest in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound and explores the potential for its derivatives as therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes known signaling pathways to facilitate further research and development.
Biological Activity of this compound
The primary reported biological activity of this compound is its ability to activate the transcriptional activity of Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and cellular energy metabolism.
Quantitative Data: PGC-1α Activation
The activation of the PGC-1α promoter by this compound has been quantified using a luciferase reporter assay. The results demonstrate a dose-dependent increase in PGC-1α promoter activity.
| Compound | Concentration | PGC-1α Promoter Activity (Luciferase Activity %) |
| This compound | 10 µM | 133.79% |
| This compound | 20 µM | 143.81% |
Potential Therapeutic Applications and Derivatives
While specific data on the anti-inflammatory and anti-cancer activities of this compound are not yet available in the form of IC50 or EC50 values, the known functions of PGC-1α suggest potential therapeutic applications in metabolic diseases, neurodegenerative disorders, and conditions associated with mitochondrial dysfunction.
The development of derivatives of this compound represents a promising avenue for enhancing its potency, selectivity, and pharmacokinetic properties. Synthetic modifications could target various positions of the aglycone or the sugar moieties to explore structure-activity relationships (SAR) for different biological targets. As of the latest literature review, specific studies on the synthesis and biological evaluation of this compound derivatives have not been published.
Experimental Protocols
PGC-1α Promoter-Driven Luciferase Reporter Assay
This assay is fundamental to quantifying the activation of PGC-1α by this compound.
Objective: To measure the transcriptional activation of the PGC-1α promoter in response to treatment with this compound.
Principle: A reporter vector containing the firefly luciferase gene under the control of the PGC-1α promoter is transfected into a suitable host cell line. The cells are then treated with the test compound. If the compound activates the PGC-1α promoter, it will drive the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of promoter activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
PGC-1α promoter-luciferase reporter construct
-
Control vector (e.g., pRL-TK Renilla luciferase vector for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PGC-1α promoter-luciferase reporter construct and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for expression of the reporter genes.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM and 20 µM) or vehicle control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as a percentage of the vehicle control.
Signaling Pathways and Visualizations
PGC-1α Signaling Pathway
The activation of PGC-1α by this compound initiates a cascade of downstream events that regulate cellular metabolism and mitochondrial function. The precise upstream signaling molecules that are directly modulated by this compound to activate PGC-1α are yet to be fully elucidated. The following diagram illustrates the general PGC-1α signaling pathway.
Caption: General PGC-1α signaling pathway activated by various stimuli.
Experimental Workflow: PGC-1α Luciferase Assay
The following diagram outlines the key steps in the experimental workflow for assessing PGC-1α promoter activity.
Caption: Experimental workflow for the PGC-1α luciferase reporter assay.
Conclusion and Future Directions
This compound demonstrates clear activity as a PGC-1α activator. This foundational data opens up numerous avenues for future research. Key areas for further investigation include:
-
Broad Biological Screening: Conducting comprehensive in vitro assays to determine the anti-inflammatory, anti-cancer, and other biological activities of this compound and quantifying these effects with IC50 and EC50 values.
-
Derivative Synthesis and SAR Studies: Synthesizing a library of this compound derivatives and systematically evaluating their biological activities to establish structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which this compound activates PGC-1α, including the identification of direct binding partners and upstream signaling pathways.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound and its promising derivatives in relevant animal models of metabolic and other diseases.
This technical guide serves as a starting point for researchers and drug developers interested in the therapeutic potential of this compound. The provided data and protocols are intended to facilitate the design of future studies aimed at fully characterizing the bioactivity of this intriguing natural product and its derivatives.
The Anti-Inflammatory Mechanism of Mogroside V in Cellular Models: A Technical Guide
Disclaimer: As of late 2025, dedicated research elucidating the specific mechanism of action for 11-Oxoisomogroside V in cellular models remains limited in publicly accessible scientific literature. However, extensive studies on its parent compound, Mogroside V, offer significant insights into its potential anti-inflammatory and cytoprotective pathways. This guide provides a comprehensive overview of the mechanism of action of Mogroside V, which is anticipated to share key mechanistic pathways with this compound due to structural similarities. The following data, protocols, and pathways are based on published research on Mogroside V.
Executive Summary
Mogroside V, a principal active triterpenoid saponin from Siraitia grosvenorii, has demonstrated potent anti-inflammatory properties in various cellular models. The core mechanism of action revolves around the dual modulation of two critical signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the cytoprotective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This dual action effectively suppresses the production of inflammatory mediators while concurrently enhancing the cellular antioxidant defense systems. This guide details the experimental evidence, protocols, and signaling cascades associated with Mogroside V's bioactivity.
Core Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
Mogroside V exerts its anti-inflammatory effects primarily by suppressing the activation of the NF-κB pathway, a central regulator of the inflammatory response. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 and BV-2 microglia), Mogroside V has been shown to inhibit key steps in this cascade. The proposed mechanism involves the inhibition of Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (MyD88), leading to a downstream reduction in the phosphorylation of IκBα and the p65 subunit of NF-κB.[1] This prevents the nuclear translocation of p65, thereby inhibiting the transcription of pro-inflammatory genes.
Activation of the Nrf2 Signaling Pathway
Concurrently, Mogroside V activates the Nrf2 signaling pathway, the master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Mogroside V is thought to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of Mogroside V in cellular models based on published literature.
Table 1: Effect of Mogroside V on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia
| Parameter | Concentration of Mogroside V (µM) | Outcome | Reference |
| TNF-α Production | 6.25, 12.5, 25 | Dose-dependent reduction | [1] |
| IL-1β Production | 6.25, 12.5, 25 | Dose-dependent reduction | [1] |
| IL-6 Production | 6.25, 12.5, 25 | Dose-dependent reduction | [1] |
| iNOS Protein Expression | 6.25, 12.5, 25 | Dose-dependent reduction | [1] |
| COX-2 Protein Expression | 6.25, 12.5, 25 | Dose-dependent reduction | [1] |
Table 2: Effect of Mogroside V on NF-κB and Nrf2 Signaling Pathway Components in LPS-stimulated BV-2 Microglia
| Protein | Concentration of Mogroside V (µM) | Effect | Reference |
| p-p65 | 6.25, 12.5, 25 | Dose-dependent decrease | [1] |
| p-IκBα | 6.25, 12.5, 25 | Dose-dependent decrease | [1] |
| Nuclear Nrf2 | 6.25, 12.5, 25 | Dose-dependent increase | [1] |
| HO-1 | 6.25, 12.5, 25 | Dose-dependent increase | [1] |
| NQO1 | 6.25, 12.5, 25 | Dose-dependent increase | [1] |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or murine microglia cell line BV-2.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of Mogroside V (e.g., 0, 6.25, 12.5, 25 µM) for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 1 hour for signaling protein analysis, 24 hours for cytokine analysis).[1]
Western Blot Analysis
-
Objective: To quantify the expression levels of key proteins in the NF-κB and Nrf2 pathways.
-
Procedure:
-
Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-IκBα, Nrf2, HO-1, β-actin).
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Cell culture supernatants are collected after the treatment period.
-
The concentrations of cytokines are determined using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Signaling Pathway and Workflow Visualizations
Experimental Workflow for Assessing Anti-Inflammatory Activity
References
The Pharmacological Potential of 11-Oxoisomogroside V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Oxoisomogroside V, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), has emerged as a compound of interest for its significant antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological potential of this compound, with a primary focus on its antioxidant activity. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to support further research and development efforts. While the primary focus of existing research has been on its antioxidant capacity, the broader therapeutic potential of related compounds from Siraitia grosvenorii suggests that this compound may possess other beneficial bioactivities, although specific data remains limited.
Introduction
Siraitia grosvenorii, a perennial vine native to Southern China, has a long history of use in traditional medicine and as a natural sweetener. The primary bioactive constituents of its fruit are mogrosides, a class of triterpenoid glycosides. Among these, this compound has been identified and investigated for its potential health benefits. This guide synthesizes the available scientific literature on this compound, presenting its known pharmacological effects and the experimental basis for these findings.
Pharmacological Properties
The most well-documented pharmacological property of this compound is its potent antioxidant activity. It has demonstrated significant efficacy in scavenging various reactive oxygen species (ROS) and protecting against oxidative damage.
Antioxidant Activity
In vitro studies have quantified the ability of this compound to neutralize key ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). Furthermore, its protective effects against ROS-induced macromolecular damage, specifically DNA damage, have been evaluated.
Table 1: In Vitro Antioxidant Activity of this compound
| Parameter | EC₅₀ (µg/mL) | Reference |
| Superoxide Anion (O₂⁻) Scavenging Effect | 4.79 | [1] |
| Hydrogen Peroxide (H₂O₂) Scavenging Effect | 16.52 | [1] |
| Hydroxyl Radical (•OH) Scavenging Effect | 146.17 | [1] |
| Inhibition of •OH-induced DNA Damage | 3.09 | [1] |
Experimental Protocols
The following sections detail the generalized experimental methodologies employed to determine the antioxidant capacity of 1-Oxoisomogroside V. These protocols are based on standard chemiluminescence assays.
Superoxide Anion (O₂⁻) Scavenging Activity Assay
This assay assesses the ability of a compound to scavenge superoxide radicals, which can be generated by systems such as xanthine/xanthine oxidase and detected by a chemiluminescent probe like luminol or lucigenin.
Principle: The enzymatic reaction of xanthine and xanthine oxidase produces superoxide anions. In the presence of a chemiluminescent probe, these radicals generate a light signal that can be measured. A decrease in the chemiluminescence intensity in the presence of the test compound indicates superoxide scavenging activity.
Generalized Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), xanthine, and the chemiluminescent probe.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately measure the chemiluminescence intensity using a luminometer.
-
A control reaction is performed without the test compound.
-
The percentage of scavenging activity is calculated using the formula: [(Control Luminescence - Sample Luminescence) / Control Luminescence] x 100.
-
The EC₅₀ value is determined by plotting the scavenging percentage against the concentration of this compound.
Hydrogen Peroxide (H₂O₂) Scavenging Activity Assay
This assay evaluates the capacity of a compound to neutralize hydrogen peroxide, often detected via a chemiluminescence reaction catalyzed by a peroxidase.
Principle: In the presence of a catalyst like horseradish peroxidase (HRP), hydrogen peroxide can oxidize a chemiluminescent substrate (e.g., luminol), producing light. A compound with H₂O₂ scavenging activity will reduce the amount of H₂O₂ available for the reaction, leading to a decrease in light emission.
Generalized Protocol:
-
Prepare a reaction mixture containing a buffer, the chemiluminescent substrate, and HRP.
-
Add different concentrations of this compound to the mixture.
-
Add a known concentration of hydrogen peroxide to initiate the reaction.
-
Measure the resulting chemiluminescence with a luminometer.
-
A control is run without the test compound.
-
Calculate the scavenging percentage as described for the superoxide anion assay.
-
Determine the EC₅₀ value from the dose-response curve.
Hydroxyl Radical (•OH) Scavenging Activity Assay
This assay measures the ability of a compound to scavenge highly reactive hydroxyl radicals, which can be generated through the Fenton reaction (Fe²⁺ + H₂O₂).
Principle: Hydroxyl radicals generated by the Fenton reaction can be detected by their reaction with a chemiluminescent probe. A scavenger compound will compete with the probe for the hydroxyl radicals, resulting in a diminished light signal.
Generalized Protocol:
-
Create a reaction mixture containing a buffer, a ferrous salt (e.g., FeSO₄), and a chemiluminescent probe.
-
Introduce varying concentrations of this compound.
-
Start the reaction by adding hydrogen peroxide.
-
Measure the chemiluminescence intensity immediately.
-
A control reaction is performed in the absence of the test compound.
-
Calculate the scavenging percentage and the EC₅₀ value as previously described.
Inhibition of Hydroxyl Radical-Induced DNA Damage Assay
This assay assesses the protective effect of a compound against DNA damage caused by hydroxyl radicals.
Principle: Hydroxyl radicals can induce strand breaks in plasmid DNA. This damage can be visualized and quantified by agarose gel electrophoresis. Undamaged supercoiled plasmid DNA migrates faster than the damaged open-circular or linear forms. A protective compound will reduce the extent of DNA strand breaks.
Generalized Protocol:
-
Prepare a reaction mixture containing plasmid DNA in a suitable buffer.
-
Add varying concentrations of this compound.
-
Induce DNA damage by adding a hydroxyl radical generating system (e.g., Fenton reagents).
-
Incubate the mixture for a specific period.
-
Stop the reaction and analyze the DNA forms by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band to determine the percentage of protection.
-
Calculate the EC₅₀ value for the inhibition of DNA damage.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Antioxidant Mechanism of this compound.
Caption: General Workflow for Antioxidant Activity Assay.
Other Potential Pharmacological Activities
While robust quantitative data for this compound is currently centered on its antioxidant effects, preliminary studies on extracts of Siraitia grosvenorii and related mogrosides suggest potential for other pharmacological activities, including:
-
Anti-inflammatory Effects: Some studies on mogrosides have indicated an ability to modulate inflammatory pathways. However, specific data on the anti-inflammatory activity of this compound is not yet available.
-
Anti-tumor Activity: Research into other mogrosides has explored their potential to inhibit the growth of certain cancer cell lines. Further investigation is required to determine if this compound shares these properties.
It is important to note that these areas require dedicated research to establish the specific effects and mechanisms of action of this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potent antioxidant compound. The available data strongly supports its ability to scavenge multiple reactive oxygen species and protect against oxidative DNA damage. This suggests its potential application in the development of nutraceuticals, functional foods, and therapeutic agents aimed at mitigating oxidative stress-related conditions.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying its antioxidant activity.
-
Investigating its potential anti-inflammatory and anti-tumor properties through dedicated in vitro and in vivo studies.
-
Evaluating its bioavailability, pharmacokinetics, and safety profile in preclinical models.
A deeper understanding of the pharmacological potential of this compound will be crucial for translating its promising in vitro antioxidant activity into tangible health benefits.
References
In Vitro Metabolism of 11-Oxoisomogroside V by Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxoisomogroside V is a cucurbitane glycoside, a class of compounds found in various plants and known for their diverse biological activities. As with many orally ingested natural products, the bioavailability and pharmacological effects of this compound are significantly influenced by its metabolism by the gut microbiota. The trillions of microorganisms residing in the human gastrointestinal tract possess a vast enzymatic machinery capable of transforming complex molecules that are otherwise indigestible by human enzymes. Understanding the in vitro metabolism of this compound is a critical step in elucidating its mechanism of action, identifying its active metabolites, and assessing its potential as a therapeutic agent.
This technical guide provides a comprehensive overview of the in vitro metabolism of this compound by gut microbiota. It details the putative metabolic pathways, outlines standardized experimental protocols for studying its biotransformation, and presents a framework for the quantitative analysis of its metabolites.
Putative Metabolic Pathway of this compound
The metabolism of this compound by gut microbiota is believed to proceed primarily through sequential deglycosylation, a common biotransformation pathway for glycosides. This process involves the stepwise removal of sugar moieties by various microbial glycosidases, leading to the formation of a series of metabolites with potentially altered biological activities. While specific studies on this compound are limited, the metabolic fate of the closely related compound, Mogroside V, provides a strong model for its biotransformation. The proposed metabolic pathway involves the hydrolysis of glycosidic bonds, ultimately yielding the aglycone, mogrol. It is hypothesized that this compound follows a similar deglycosylation cascade.
Methodological & Application
Application Note: Quantitative Analysis of 11-Oxoisomogroside V and Other Mogrosides by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the simultaneous quantification of 11-Oxoisomogroside V and other key mogrosides from Siraitia grosvenorii (monk fruit) extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Mogrosides, particularly Mogroside V and its derivatives like this compound, are of significant interest due to their intense sweetness and potential pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2][3] The described methodology is sensitive, selective, and suitable for high-throughput analysis in various matrices, including natural product extracts and biological samples.
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to southern China cultivated for its intensely sweet fruit.[4] The sweetness is attributed to a group of triterpene glycosides known as mogrosides.[4] Among these, Mogroside V is the most abundant and is estimated to be 250 to 425 times sweeter than sucrose.[3][5] Its oxidized form, this compound, along with other mogrosides such as Siamenoside I, Mogroside III, and Mogroside IV, also contribute to the overall sweetness profile and possess various biological activities.[1][3]
Accurate and sensitive quantification of these individual mogrosides is crucial for quality control of monk fruit extracts, understanding their synergistic effects, and for pharmacokinetic studies in drug development.[6][7] LC-MS/MS offers the necessary selectivity and sensitivity for analyzing these structurally similar compounds, often in complex matrices. This document outlines a robust LC-MS/MS method for the analysis of this compound and other mogrosides.
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the extraction of mogrosides from dried monk fruit powder. Modifications may be necessary for other matrices such as plasma or cell culture.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried monk fruit powder into a 50 mL centrifuge tube.
-
Add 25 mL of 80:20 (v/v) methanol/water solution.
-
Vortex the mixture for 2 minutes to ensure thorough wetting of the powder.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the suspension at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis. For plasma samples, a protein precipitation step with methanol is required.[6][7]
LC-MS/MS Instrumentation and Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Liquid Chromatography Parameters:
| Parameter | Condition |
|---|---|
| Column | Shiseido Capcell Pak UG120 C18 (2.0 x 50mm, 3.0µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic elution with 60:40 (v/v) Methanol:Water[6][7] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 7.0 minutes[7] |
Mass Spectrometry Parameters:
| Parameter | Condition |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Ion Spray Voltage | -4000 V |
| Source Temperature | 500°C |
| Collision Gas | High |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Mogroside V | 1285.6 | 1123.7 |
| This compound | Not specified in search results | Not specified in search results |
| Mogroside IV | Not specified in search results | Not specified in search results |
| Siamenoside I | Not specified in search results | Not specified in search results |
| Mogroside III | Not specified in search results | Not specified in search results |
Note: The SRM transitions for this compound and other mogrosides need to be optimized based on direct infusion of analytical standards. A study on the pharmacokinetic of mogroside V used polygalasaponin F as an internal standard (IS) with an SRM transition of m/z 1089.6 → 649.6.[6]
Quantitative Data Summary
The following tables summarize the quantitative performance of a typical LC-MS/MS method for mogroside analysis.
Table 1: Calibration Curve and Linearity for Mogroside V
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Mogroside V | 96.0 - 96,000 | ≥ 0.995 |
Data adapted from a pharmacokinetic study of Mogroside V in rat plasma.[6]
Table 2: Precision and Accuracy for Mogroside V Quantification
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|
| Low | <10.1 | <10.1 | 91.3 - 95.7 |
| Medium | <10.1 | <10.1 | 91.3 - 95.7 |
| High | <10.1 | <10.1 | 91.3 - 95.7 |
Data represents typical values from a validated method.[6][7]
Table 3: Recovery and Matrix Effect for Mogroside V in Plasma
| Analyte | Mean Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Mogroside V | 91.3 - 95.7 | 98.2 - 105.0 |
Data from a study in rat plasma.[6][7]
Table 4: Limit of Quantification (LOQ) for Mogroside V
| Analyte | LOQ (ng/mL) |
|---|---|
| Mogroside V | 96.0 |
Determined in rat plasma.[6][7]
Visualizations
Caption: Workflow for Mogroside Analysis.
Caption: Simplified Mogroside Biosynthetic Pathway.
Conclusion
The LC-MS/MS method detailed in this application note is a reliable and robust tool for the quantitative analysis of this compound and other mogrosides in various samples. The high sensitivity and selectivity of the SRM mode allow for accurate measurements even at low concentrations, making it suitable for quality control, pharmacokinetic studies, and other research applications. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, food science, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siraitia grosvenorii - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pjps.pk [pjps.pk]
- 7. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 11-Oxoisomogroside V using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxoisomogroside V is a cucurbitane-type triterpenoid saponin isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2][3] As a member of the mogroside family, it is of significant interest for its potential pharmacological activities and as a natural high-intensity sweetener. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products.[4] This application note provides a detailed protocol for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Abstract
This document outlines the comprehensive methodology for the structural determination of this compound. The protocol includes sample preparation, and the acquisition and analysis of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra. The presented data, including chemical shifts and key correlations, provide a complete spectral assignment for the molecule.
Experimental Protocols
Sample Preparation
-
Compound Isolation: this compound is typically isolated from the crude extract of Siraitia grosvenorii using chromatographic techniques such as column chromatography over silica gel, followed by preparative HPLC.
-
Sample for NMR:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5 mL of deuterated pyridine (C₅D₅N). Other deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may cause slight variations in chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Temperature: 298 K
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 220 ppm
-
Temperature: 298 K
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Spectral Width: 12 ppm in both dimensions
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 16
-
Spectral Width: 12 ppm (¹H) and 165 ppm (¹³C)
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 32
-
Spectral Width: 12 ppm (¹H) and 220 ppm (¹³C)
-
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, assigned based on the analysis of COSY, HSQC, and HMBC spectra.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for the Aglycone of this compound in C₅D₅N
| Position | δc (ppm) | δh (ppm, mult., J in Hz) |
| 1 | 38.1 | 1.65, m; 1.02, m |
| 2 | 27.9 | 2.15, m; 1.98, m |
| 3 | 88.9 | 3.45, dd, 11.5, 4.5 |
| 4 | 39.5 | - |
| 5 | 52.8 | 1.88, m |
| 6 | 76.8 | 4.45, t, 7.5 |
| 7 | 42.1 | 2.55, m; 2.35, m |
| 8 | 48.9 | 2.25, m |
| 9 | 47.5 | 2.10, m |
| 10 | 37.5 | - |
| 11 | 211.5 | - |
| 12 | 50.1 | 3.15, d, 16.5; 2.65, d, 16.5 |
| 13 | 49.8 | - |
| 14 | 51.5 | - |
| 15 | 33.5 | 1.85, m; 1.55, m |
| 16 | 29.5 | 2.05, m; 1.75, m |
| 17 | 41.5 | 2.30, m |
| 18 | 18.5 | 1.05, s |
| 19 | 20.5 | 1.35, s |
| 20 | 36.5 | 2.45, m |
| 21 | 19.5 | 1.15, d, 6.5 |
| 22 | 34.5 | 1.95, m; 1.60, m |
| 23 | 31.5 | 2.20, m; 1.80, m |
| 24 | 75.5 | 4.10, m |
| 25 | 71.5 | - |
| 26 | 28.5 | 1.55, s |
| 27 | 27.5 | 1.50, s |
| 28 | 29.8 | 1.25, s |
| 29 | 17.5 | 1.20, s |
| 30 | 25.5 | 1.45, s |
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for the Sugar Moieties of this compound in C₅D₅N
| Position | δc (ppm) | δh (ppm, mult., J in Hz) |
| Glc I (C-3) | ||
| 1' | 105.5 | 4.95, d, 7.5 |
| 2' | 75.5 | 4.15, m |
| 3' | 78.5 | 4.25, m |
| 4' | 71.5 | 4.20, m |
| 5' | 78.1 | 3.95, m |
| 6' | 62.5 | 4.40, m; 4.28, m |
| Glc II (C-24) | ||
| 1'' | 104.8 | 5.05, d, 8.0 |
| 2'' | 76.5 | 4.10, m |
| 3'' | 78.8 | 4.30, m |
| 4'' | 71.8 | 4.22, m |
| 5'' | 78.3 | 4.00, m |
| 6'' | 62.8 | 4.45, m; 4.35, m |
| Glc III (Glc I, C-2') | ||
| 1''' | 105.8 | 5.35, d, 7.8 |
| 2''' | 75.8 | 4.05, m |
| 3''' | 78.3 | 4.28, m |
| 4''' | 71.3 | 4.18, m |
| 5''' | 77.8 | 3.90, m |
| 6''' | 62.3 | 4.38, m; 4.25, m |
| Glc IV (Glc I, C-6') | ||
| 1'''' | 104.5 | 4.85, d, 7.5 |
| 2'''' | 75.3 | 4.08, m |
| 3'''' | 78.6 | 4.32, m |
| 4'''' | 71.6 | 4.24, m |
| 5'''' | 78.0 | 3.98, m |
| 6'''' | 62.6 | 4.42, m; 4.30, m |
| Glc V (Glc II, C-2'') | ||
| 1''''' | 105.6 | 5.45, d, 7.8 |
| 2''''' | 75.6 | 4.12, m |
| 3''''' | 78.2 | 4.26, m |
| 4''''' | 71.2 | 4.16, m |
| 5''''' | 77.6 | 3.88, m |
| 6''''' | 62.2 | 4.36, m; 4.23, m |
Table 3: Key HMBC Correlations for this compound
| Proton (δh) | Correlated Carbons (δc) |
| H-3 (3.45) | C-1, C-2, C-4, C-5, C-1' |
| H-6 (4.45) | C-5, C-7, C-8, C-10 |
| H-12 (3.15, 2.65) | C-11, C-13, C-14, C-17 |
| H-18 (1.05) | C-12, C-13, C-14, C-17 |
| H-19 (1.35) | C-1, C-5, C-9, C-10 |
| H-21 (1.15) | C-17, C-20, C-22 |
| H-26 (1.55) | C-24, C-25, C-27 |
| H-27 (1.50) | C-24, C-25, C-26 |
| H-1' (4.95) | C-3 |
| H-1'' (5.05) | C-24 |
| H-1''' (5.35) | C-2' |
| H-1'''' (4.85) | C-6' |
| H-1''''' (5.45) | C-2'' |
Visualization of Experimental Workflow and Structural Relationships
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Key HMBC correlations establishing the glycosylation pattern of this compound.
Conclusion
The combined application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. The detailed protocols and tabulated data presented herein serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The unambiguous assignment of all proton and carbon signals is crucial for quality control, further chemical modification, and understanding the structure-activity relationships of this class of compounds.
References
Application Notes and Protocols for Evaluating the Bioactivity of 11-Oxoisomogroside V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant and anti-inflammatory bioactivities of 11-Oxoisomogroside V, a triterpenoid glycoside isolated from Siraitia grosvenorii. The following sections detail experimental protocols for key cell-based assays and present available quantitative data to facilitate research and development.
Data Presentation
The bioactivity of this compound and the closely related compound Mogroside V has been quantified in several studies. The following tables summarize the key findings.
Antioxidant Activity of this compound
This compound has demonstrated significant potential in scavenging various reactive oxygen species (ROS) and protecting against DNA damage. The half-maximal effective concentration (EC50) values from a chemiluminescence-based study are presented below.[1][2]
| Antioxidant Assay | This compound (EC50 in µg/mL) | Mogroside V (EC50 in µg/mL) |
| Superoxide Radical (O₂⁻) Scavenging | 4.79 | - |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | - |
| Hydroxyl Radical (•OH) Scavenging | 146.17 | 48.44 |
| •OH-induced DNA Damage Inhibition | 3.09 | - |
Anti-inflammatory Activity of Mogroside V
| Anti-inflammatory Assay | Cell Line | Treatment | Key Findings |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Mogroside V + LPS | Dose-dependent inhibition of NO production. |
| Pro-inflammatory Cytokines | RAW 264.7 Macrophages | Mogroside V + LPS | Significant reduction in the production of TNF-α and IL-6. |
| Pro-inflammatory Enzymes | RAW 264.7 Macrophages | Mogroside V + LPS | Inhibition of iNOS and COX-2 protein expression. |
Signaling Pathway Diagrams
The anti-inflammatory effects of mogrosides are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
References
Animal Models for In Vivo Efficacy of 11-Oxoisomogroside V and Other Mogrosides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxoisomogroside V is a cucurbitane-type triterpenoid glycoside and a key bioactive constituent of the fruit of Siraitia grosvenorii (monk fruit). While in vivo research specifically isolating the effects of this compound is emerging, studies on mogroside-rich extracts from S. grosvenorii and the closely related Mogroside V provide significant insights into their potential therapeutic applications. These compounds have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-diabetic, anti-fatigue, and anti-tumor effects in various animal models.[1][2] This document provides detailed application notes and protocols for studying the in vivo effects of this compound and other mogrosides, based on existing literature.
Data Presentation: Summary of In Vivo Studies
The following tables summarize quantitative data from key in vivo studies on mogroside-rich extracts and Mogroside V.
Table 1: Anti-Fatigue Effects of Siraitia grosvenorii Fruit Extracts (SGFE) in Mice [1][3]
| Animal Model | Treatment Group | Dose (mg/kg) | Duration | Forced Swimming Time (s) | Blood Lactic Acid (mmol/L) | Serum Urea Nitrogen (mmol/L) | Liver Glycogen (mg/g) | Muscle Glycogen (mg/g) |
| Male ICR Mice | Control (Saline) | - | 28 days | 85.3 ± 12.1 | 8.7 ± 1.2 | 7.9 ± 0.9 | 21.4 ± 3.5 | 2.9 ± 0.5 |
| SGFE Low-dose | 100 | 28 days | 102.5 ± 13.6 | 7.1 ± 1.0 | 6.8 ± 0.7 | 28.9 ± 4.1 | 3.8 ± 0.6 | |
| SGFE Medium-dose | 200 | 28 days | 121.8 ± 15.2 | 6.2 ± 0.9 | 5.9 ± 0.6 | 35.6 ± 4.8 | 4.5 ± 0.7 | |
| SGFE High-dose | 400 | 28 days | 145.7 ± 16.9 | 5.1 ± 0.8 | 4.8 ± 0.5 | 42.3 ± 5.3 | 5.3 ± 0.8* |
*p < 0.05 compared to the control group.
Table 2: Anti-Tumor Effects of Mogroside V in a Pancreatic Cancer Xenograft Model [4][5]
| Animal Model | Treatment Group | Dose | Duration | Tumor Volume (mm³) | Apoptotic Index (%) |
| Nude Mice | Control | - | N/A | Increased | Low |
| Nude Mice | Mogroside V | N/A | N/A | Significantly Reduced | Increased |
Note: Specific quantitative data on dose, duration, and tumor volume reduction were not provided in the abstract. The study indicates a significant inhibitory effect on tumor growth.
Experimental Protocols
Protocol 1: Evaluation of Anti-Fatigue Effects in Mice
This protocol is based on the methodology for assessing the anti-fatigue properties of Siraitia grosvenorii fruit extracts.[1][3]
1. Animals and Housing:
-
Species: Male ICR mice (18-22 g).
-
Housing: Individually housed in a controlled environment (23 ± 2°C, 50 ± 5% humidity, 12-hour light-dark cycle).
-
Acclimatization: Acclimatize for at least one week before the experiment.
-
Diet: Provide free access to standard chow and water.
2. Experimental Groups and Treatment:
-
Control Group: Administer physiological saline orally (e.g., 10 mL/kg body weight).
-
Treatment Groups: Administer this compound or mogroside extract at various doses (e.g., 100, 200, 400 mg/kg body weight) orally.
-
Administration: Daily oral gavage for 28 consecutive days.
3. Forced Swimming Test:
-
Procedure: 30 minutes after the last administration on day 28, place individual mice in a swimming tank (e.g., 50 cm depth, 25°C water).
-
Endpoint: Record the total swimming time until exhaustion, defined as the inability to remain on the water surface for 10 seconds.
4. Biochemical Analysis:
-
Sample Collection: Immediately after the swimming test, collect blood samples via orbital sinus puncture and dissect liver and gastrocnemius muscle tissues.
-
Blood Lactic Acid and Serum Urea Nitrogen: Analyze blood samples using commercial diagnostic kits.
-
Liver and Muscle Glycogen: Determine glycogen content in the collected tissues using established biochemical assays.
5. Statistical Analysis:
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare differences between groups. A p-value < 0.05 is typically considered statistically significant.
Protocol 2: Evaluation of Anti-Tumor Effects in a Xenograft Mouse Model
This protocol is a general guideline based on studies of Mogroside V's effect on pancreatic cancer.[4][5]
1. Cell Culture and Animal Model:
-
Cell Line: Human pancreatic cancer cell line (e.g., PANC-1).
-
Animal Model: Immunodeficient nude mice (e.g., BALB/c nude mice, 4-6 weeks old).
2. Xenograft Implantation:
-
Cell Preparation: Harvest cancer cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS) at a concentration of approximately 1 x 10⁷ cells/mL.
-
Injection: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
3. Treatment Protocol:
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Grouping: Randomly divide mice into control and treatment groups.
-
Administration: Administer this compound or Mogroside V (intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle.
4. Tumor Measurement and Monitoring:
-
Tumor Volume: Measure tumor dimensions (length and width) with calipers every few days and calculate the volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
5. Endpoint and Analysis:
-
Euthanasia: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice.
-
Tumor Excision: Excise the tumors, weigh them, and fix a portion in formalin for histopathological analysis.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of apoptosis (e.g., TUNEL) and angiogenesis (e.g., CD31) to elucidate the mechanism of action.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of Mogroside V inhibiting tumor growth via the STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies of mogroside effects.
References
- 1. Effects of Siraitia grosvenorii Fruits Extracts on Physical Fatigue in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. ABC Herbalgram Website [herbalgram.org]
Application Notes and Protocols: 11-Oxoisomogroside V as a Natural Sweetener
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxoisomogroside V is a cucurbitane glycoside, a type of triterpenoid, isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] As a member of the mogroside family of compounds, it is recognized for its potential as a natural, high-intensity sweetener.[3] Beyond its sweetness, this compound has demonstrated significant biological activity, particularly as a potent antioxidant.[3] These characteristics position it as a compound of interest for applications in the food and beverage industry as a sugar substitute, as well as for further investigation in pharmaceutical and nutraceutical development due to its health-promoting properties. This document provides a detailed overview of its application, supported by experimental protocols and data.
Physicochemical Properties and Sensory Profile
Table 1: Physicochemical and Antioxidant Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C60H100O29 | [1] |
| Molecular Weight | 1285.41 g/mol | [1] |
| Solubility | Soluble in DMSO (10 mM) | [1] |
| Antioxidant Activity (EC50) | ||
| Superoxide Radical (O2-) Scavenging | 4.79 µg/mL | [1] |
| Hydrogen Peroxide (H2O2) Scavenging | 16.52 µg/mL | [1] |
| Hydroxyl Radical (*OH) Scavenging | 146.17 µg/mL | [1] |
Biological Activity and Potential Applications
Natural Sweetener
The primary application of this compound is as a natural, non-caloric sweetener. Its high-intensity sweetness makes it a suitable sugar substitute in a variety of food and beverage formulations, catering to the growing consumer demand for products with reduced sugar content.
Antioxidant Properties
This compound exhibits strong antioxidant activity by effectively scavenging reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and hydroxyl radicals.[1] This antioxidant capacity suggests its potential use as a natural preservative in food systems and as a bioactive ingredient in dietary supplements and functional foods aimed at mitigating oxidative stress.
Activation of PGC-1α
Research has shown that this compound can activate the transcriptional activity of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[2] In a luciferase reporter assay, 10 µM and 20 µM concentrations of this compound increased luciferase activity to 133.79% and 143.81%, respectively.[2] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, making this compound a candidate for further investigation in the context of metabolic disorders.
Experimental Protocols
Protocol 1: Sensory Evaluation of Sweetness Intensity
This protocol is designed to determine the relative sweetness of this compound compared to a reference sweetener, such as sucrose, using a trained sensory panel.
1. Panelist Training:
- Select 10-15 individuals with prior experience in sensory evaluation.
- Train panelists to identify and rate the intensity of sweet, bitter, and other relevant taste attributes using reference standards (e.g., solutions of sucrose and caffeine at varying concentrations).
2. Sample Preparation:
- Prepare a series of concentrations of this compound in purified, deionized water at room temperature.
- Prepare a series of sucrose solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as reference points for sweetness intensity.
3. Evaluation Procedure (Two-Alternative Forced-Choice - 2-AFC Method):
- Present panelists with pairs of samples, one containing a fixed concentration of the reference (e.g., 5% sucrose) and the other containing a specific concentration of this compound.
- Instruct panelists to identify which of the two samples is sweeter.
- The concentration at which 50% of the panelists identify the this compound solution as sweeter is considered the point of subjective equality.
4. Data Analysis:
- Calculate the sweetness potency relative to sucrose by dividing the concentration of the sucrose solution by the concentration of the this compound solution at the point of subjective equality.
Caption: Workflow for the PGC-1α luciferase reporter assay.
Signaling Pathways
Sweet Taste Perception: T1R2/T1R3 Pathway
The perception of sweet taste is mediated by the T1R2/T1R3 G-protein coupled receptor, which is expressed in taste receptor cells on the tongue. While direct binding studies of this compound to this receptor are not available, it is presumed to interact with this receptor, similar to other mogrosides. The binding of a sweet ligand to the T1R2/T1R3 receptor initiates a downstream signaling cascade.
Sweet Taste Signaling Pathway
Caption: Simplified diagram of the sweet taste signaling pathway.
Disclaimer: The information provided in these application notes is for research and development purposes only. The signaling pathways described for mogrosides in general may not all be directly modulated by this compound, and further research is required to confirm these interactions. Specific quantitative data on the sweetness, solubility, and stability of this compound is limited in publicly available literature, and the provided protocols are intended as a general guide for experimental design.
References
Application Notes and Protocols: 11-Oxoisomogroside V in Functional Food and Beverage Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxoisomogroside V is a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a derivative of Mogroside V, a major sweet component of monk fruit, this compound is of significant interest for its potential use as a natural, low-calorie sweetener in functional foods and beverages. Beyond its sweetening properties, emerging research indicates that this compound possesses notable biological activities, including antioxidant and potentially anti-inflammatory effects, making it a promising ingredient for health-focused product development.
These application notes provide a comprehensive overview of the current scientific understanding of this compound, including its biological activities with available quantitative data, and detailed protocols for its application in functional food and beverage formulations.
Biological Activities of this compound
Antioxidant Activity
This compound has demonstrated significant in vitro antioxidant activity by scavenging various reactive oxygen species (ROS). This activity is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Table 1: In Vitro Antioxidant Activity of this compound Compared to Mogroside V
| Reactive Oxygen Species (ROS) Scavenged | This compound (EC₅₀ µg/mL) | Mogroside V (EC₅₀ µg/mL) |
| Superoxide Anion (O₂⁻) | 4.79 | Higher than this compound |
| Hydrogen Peroxide (H₂O₂) | 16.52 | Higher than this compound |
| Hydroxyl Radical (•OH) | 146.17 | 48.44 |
| Inhibition of •OH-induced DNA Damage | 3.09 | Not Reported |
EC₅₀: The concentration at which 50% of the radical scavenging or inhibitory effect is observed.
The data indicates that this compound is a more potent scavenger of superoxide anions and hydrogen peroxide compared to Mogroside V.[1] While Mogroside V is more effective against the highly reactive hydroxyl radical, this compound exhibits a remarkable ability to inhibit hydroxyl radical-induced DNA damage.[1]
Potential Anti-inflammatory Activity
While direct quantitative data on the anti-inflammatory effects of this compound is currently limited, studies on the closely related compound, Mogroside V, provide strong indications of its potential mechanisms of action. It is plausible that this compound shares similar anti-inflammatory properties.
Mogroside V has been shown to exert anti-inflammatory effects by:
-
Inhibiting Pro-inflammatory Enzymes: Mogroside V significantly inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
-
Reducing Pro-inflammatory Cytokines: It can decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).
-
Modulating Signaling Pathways: Mogroside V has been observed to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation.
Further research is required to specifically quantify the anti-inflammatory efficacy of this compound and to elucidate its precise molecular targets.
Activation of PGC-1α
This compound has been shown to activate the transcriptional activity of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). In a luciferase reporter assay, 10 µM and 20 µM concentrations of this compound increased luciferase activity to 133.79% and 143.81%, respectively. PGC-1α is a master regulator of mitochondrial biogenesis and is involved in the regulation of cellular energy metabolism.
Physicochemical Properties and Formulation Considerations
Solubility
Stability
Mogrosides generally exhibit good stability under the pH and temperature conditions commonly found in beverages. Studies on similar natural sweeteners like steviol glycosides have shown stability in acidic beverages (pH 2.8-4.2) for extended periods at various storage temperatures (5-40°C). However, extreme pH and high temperatures can lead to degradation. It is advisable to conduct stability studies for specific beverage formulations containing this compound to ensure product quality and shelf-life.
Experimental Protocols
Protocol for Evaluating Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of ascorbic acid in methanol and a series of dilutions.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the EC₅₀ value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.
-
Protocol for Evaluating Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This protocol provides a method to assess the potential anti-inflammatory effects of this compound by measuring its ability to inhibit NO production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
Dexamethasone (positive control)
-
96-well cell culture plate
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (e.g., MTT assay):
-
Perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity.
-
Protocol for Formulation of a Functional Beverage
This protocol provides a general guideline for incorporating this compound into a model functional beverage.
Ingredients:
-
Water (as the base)
-
This compound (as the sweetener and functional ingredient)
-
Citric acid (for acidity and flavor)
-
Natural flavorings (e.g., citrus, berry)
-
Optional: Vitamins, minerals, or other functional ingredients
Procedure:
-
Determine Target Sweetness Level:
-
Conduct sensory panel tests to determine the desired sweetness level for the beverage, equivalent to a certain percentage of sucrose.
-
-
Prepare a Stock Solution:
-
Dissolve the required amount of this compound in a small amount of warm water or a water-ethanol mixture to ensure complete dissolution.
-
-
Mixing:
-
In a larger vessel, add the majority of the water.
-
While stirring, slowly add the this compound stock solution.
-
Add citric acid to achieve the desired pH (typically between 2.8 and 4.0 for beverages).
-
Incorporate natural flavorings and any other functional ingredients.
-
Add the remaining water to reach the final volume.
-
-
Pasteurization (if required):
-
Heat the beverage to the required temperature for the specified time to ensure microbiological stability.
-
-
Bottling and Storage:
-
Hot-fill or cold-fill the beverage into bottles.
-
Store under appropriate conditions and conduct shelf-life studies.
-
Signaling Pathway
Conclusion
This compound presents a compelling profile as a multi-functional ingredient for the food and beverage industry. Its potent antioxidant properties, combined with its potential as a natural, low-calorie sweetener, align well with current consumer trends towards healthier and more natural products. While further research is needed to fully elucidate its anti-inflammatory mechanisms and to establish optimal dosage for specific health benefits, the available data suggests that this compound is a promising candidate for the development of innovative functional foods and beverages. The provided protocols offer a starting point for researchers and product developers to explore the application of this novel ingredient.
References
Application Notes and Protocols: Investigating 11-Oxoisomogroside V as a Potential Therapeutic Agent for Metabolic Disorders
Disclaimer: Currently, there is a notable lack of published research specifically investigating the therapeutic potential of 11-Oxoisomogroside V in metabolic disorders. The following application notes and protocols are based on the study of the closely related compound, Mogroside V, and general methodologies for evaluating novel therapeutic agents for metabolic diseases. These protocols provide a foundational framework for the prospective investigation of this compound.
Introduction
Metabolic syndrome is a constellation of conditions including insulin resistance, hypertension, and hyperlipidemia, which collectively increase the risk of type 2 diabetes and cardiovascular disease.[1] A key factor in the development of metabolic comorbidities is the interplay between inflammation and oxidative stress.[1] Natural products are a promising source for the discovery of novel therapeutic agents to manage metabolic disorders. Mogrosides, extracted from the fruit of Siraitia grosvenorii, have garnered attention for their intense sweetness and potential health benefits.[2] Mogroside V, a major component, has been reported to possess anti-diabetic and antioxidant properties.[2][3] This document outlines the potential of a related compound, this compound, as a therapeutic agent for metabolic disorders, providing a hypothetical framework for its investigation.
A central regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK).[4] AMPK activation can be triggered by various cellular stresses that deplete ATP levels, such as glucose deprivation and hypoxia.[5][6][7] Upon activation, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming processes.[5] This makes AMPK a prime therapeutic target for metabolic diseases.
Data Presentation: Purification and Bioactivity of Related Mogrosides
While specific data for this compound is unavailable, the following table summarizes the purification and reported bioactivity of the related compound, Mogroside V. This data can serve as a reference for developing methodologies for this compound.
| Parameter | Method | Result | Reference |
| Purification | Macroporous Resin Chromatography (HZ 806) | Purity increased from 0.5% to 10.7% (15.1-fold increase) | [2] |
| Boronic Acid-Functionalized Silica Gel Adsorption | Purity increased from 35.67% to 76.34% | [3] | |
| Semi-preparative HPLC | Final purity of 99.60% | [3] | |
| Bioactivity | α-glucosidase Inhibition | Inhibitory constant (Ki) of 46.11 μM | [3] |
Signaling Pathway
A key signaling pathway implicated in the regulation of metabolism is the AMPK pathway. Activation of AMPK can lead to a cascade of events that collectively improve metabolic health. The following diagram illustrates a simplified overview of the AMPK signaling pathway.
Experimental Protocols
The following are detailed, hypothetical protocols for the investigation of this compound as a therapeutic agent for metabolic disorders.
Extraction and Purification of this compound
This protocol is adapted from methods used for Mogroside V and would require optimization for this compound.[2][3][8][9]
-
Primary Extraction:
-
Crush fresh fruit of Siraitia grosvenorii and extract with water.
-
Cool, centrifuge, and filter the extract to obtain a primary extract.[9]
-
-
Macroporous Resin Chromatography:
-
Further Purification:
-
Purity Analysis:
-
Analyze the purity of the final product using High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
In Vitro Assessment of Bioactivity
-
α-glucosidase Inhibition Assay:
-
Prepare a reaction mixture containing α-glucosidase, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, and varying concentrations of this compound in a phosphate buffer.
-
Incubate the mixture and measure the absorbance at 405 nm to determine the amount of p-nitrophenol released.
-
Calculate the inhibitory activity and determine the inhibitory constant (Ki).[3]
-
-
Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., HepG2 for liver metabolism, C2C12 for muscle metabolism) in appropriate media.
-
Induce a state of metabolic stress (e.g., high glucose, high fatty acids).
-
Treat the cells with varying concentrations of this compound.
-
-
Western Blot Analysis for AMPK Activation:
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensities to determine the ratio of p-AMPK to total AMPK.
-
In Vivo Efficacy Studies
-
Animal Model:
-
Use a relevant animal model of metabolic syndrome, such as diet-induced obese (DIO) mice or db/db mice.
-
-
Drug Administration:
-
Administer this compound to the animals via oral gavage or intraperitoneal injection at various doses.
-
Include a vehicle control group and a positive control group (e.g., metformin).
-
-
Metabolic Phenotyping:
-
Monitor body weight, food intake, and water intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
-
Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Tissue Analysis:
-
At the end of the study, harvest tissues such as the liver, skeletal muscle, and adipose tissue.
-
Analyze gene and protein expression of key metabolic regulators, including AMPK and its downstream targets, using RT-qPCR and Western blotting.
-
Experimental Workflow
The following diagram outlines a general experimental workflow for the preclinical evaluation of a novel compound like this compound for metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative stress activates AMPK in cultured cells primarily by increasing cellular AMP and/or ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5′-AMP-Activated Protein Kinase (AMPK) Is Induced by Low-Oxygen and Glucose Deprivation Conditions Found in Solid-Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 9. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 11-Oxoisomogroside V Extraction from Monk Fruit
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of 11-Oxoisomogroside V from monk fruit (Siraitia grosvenorii). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting mogrosides, including this compound, from monk fruit?
A1: The most prevalent methods include hot water extraction, solvent (ethanol) extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Hot water extraction is a traditional, simple, and low-cost method.[1][2] Ethanol extraction is also widely used and can be optimized for higher yields.[1] Modern techniques like UAE and MAE are gaining popularity due to their potential for higher efficiency and shorter extraction times.[3]
Q2: Which factors have the most significant impact on the extraction yield of this compound?
A2: Key factors influencing extraction yield include the choice of solvent and its concentration, the solid-to-liquid ratio, extraction temperature, and duration. For advanced methods like UAE and MAE, parameters such as ultrasonic power and microwave power are also critical.[3] Additionally, the pre-processing of the monk fruit, particularly the drying method, can significantly affect the final yield of both Mogroside V and this compound.[4]
Q3: How does the drying process of monk fruit affect the stability and yield of this compound?
A3: The drying method is a critical pre-extraction step. Studies have shown that low-temperature drying methods are significantly better at preserving both Mogroside V and this compound compared to traditional high-temperature hot-air drying.[4] High temperatures can lead to the degradation of these valuable compounds.
Q4: What is the role of macroporous resins in the extraction process?
A4: Macroporous resins are primarily used for the purification and enrichment of mogrosides from the crude extract.[5] They work by adsorbing the mogrosides, which can then be selectively eluted, separating them from other impurities like sugars and pigments. This step is crucial for obtaining a high-purity final product.
Q5: What analytical techniques are used to quantify this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the separation and quantification of mogrosides, including this compound.[6][7][8] Detection is typically performed using a UV detector or a charged aerosol detector (CAD).[6]
Troubleshooting Guide
Issue 1: Low Extraction Yield
-
Possible Cause: Suboptimal extraction parameters.
-
Solution: Systematically optimize parameters such as solvent concentration, temperature, time, and solid-to-liquid ratio. For instance, in ethanol extraction, an optimal concentration is often around 50-70%.[1] For hot water extraction, ensure the temperature is high enough to facilitate extraction but not so high as to cause degradation.
-
-
Possible Cause: Inefficient extraction method.
-
Solution: Consider switching to a more advanced extraction technique. Ultrasound-assisted and microwave-assisted extractions have been shown to offer higher yields in shorter times compared to conventional methods.[3]
-
-
Possible Cause: Poor quality of raw material.
Issue 2: Co-extraction of Impurities
-
Possible Cause: Lack of selectivity in the extraction solvent.
-
Solution: While water and ethanol are effective solvents, they also co-extract sugars, pigments, and other water-soluble compounds. Subsequent purification steps are essential.
-
-
Possible Cause: Inadequate purification of the crude extract.
-
Solution: Implement a robust purification strategy using macroporous resins. The choice of resin and the elution gradient are critical for separating this compound from other mogrosides and impurities.[5]
-
Issue 3: Degradation of this compound
-
Possible Cause: Excessive heat during extraction or drying.
-
Solution: As mentioned, use low-temperature drying methods for the monk fruit.[4] During extraction, carefully control the temperature. For methods like MAE, be mindful of localized heating.
-
-
Possible Cause: Inappropriate pH during processing.
-
Solution: Mogrosides can be sensitive to pH. Maintain a neutral or slightly acidic pH during extraction and purification unless specific conditions are required for a particular step.
-
Issue 4: Difficulty in Purifying this compound
-
Possible Cause: Similar chemical properties to other mogrosides.
-
Solution: The purification of this compound is challenging due to its structural similarity to other mogrosides, particularly Mogroside V. A multi-step purification process involving different chromatography techniques may be necessary for achieving high purity.
-
-
Possible Cause: Inefficient resin regeneration.
-
Solution: Ensure that the macroporous resin is properly regenerated between uses to maintain its adsorption capacity.
-
Data Presentation
Table 1: Comparison of Different Extraction Methods for Total Mogrosides
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | [1] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 100 min | 5.9 | [1] |
| Ultrasound-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | |
| Microwave-Assisted | Water | 1:30 | N/A | 25 min | 1.31 | [3] |
| Flash Extraction | N/A | 1:20 | 40 | 7 min | 6.9 | [1] |
Table 2: Influence of Drying Method on Relative Content of Mogroside V and this compound
| Drying Method | Relative Content of Mogroside V | Relative Content of this compound | Reference |
| High Temperature | Lower | Lower | [4] |
| Low Temperature | Higher | Higher | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Mogrosides
-
Sample Preparation: Dry monk fruit at a low temperature and grind it into a fine powder.
-
Extraction:
-
Mix the powdered monk fruit with 60% aqueous ethanol at a solid-to-liquid ratio of 1:45 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction at a temperature of 55°C for 45 minutes with an ultrasonic frequency of 40 kHz.
-
-
Filtration: After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the extract under reduced pressure to remove the ethanol.
-
Purification: Further purify the concentrated extract using a macroporous resin column.
Protocol 2: Microwave-Assisted Extraction (MAE) of Mogrosides
-
Sample Preparation: Prepare dried and powdered monk fruit as described for UAE.
-
Extraction:
-
Filtration: Filter the extract to remove solid particles.
-
Concentration: Concentrate the filtrate to a smaller volume.
-
Purification: Proceed with purification using techniques such as macroporous resin chromatography.
Protocol 3: Hot Water Extraction of Mogrosides
-
Sample Preparation: Use dried and powdered monk fruit.
-
Extraction:
-
Filtration: Combine the extracts from the three cycles and filter.
-
Concentration: Concentrate the aqueous extract under vacuum.
-
Purification: Purify the concentrated extract to isolate the mogrosides.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. maxapress.com [maxapress.com]
- 4. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming challenges in the chemical synthesis of 11-Oxoisomogroside V
Welcome to the technical support center for the chemical synthesis of 11-Oxoisomogroside V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a triterpene glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1] It is a derivative of Mogroside V, the main sweet component of monk fruit extract. Like other mogrosides, it is used as a natural, non-caloric sweetener in the food and beverage industry.[1] Additionally, due to its antioxidant properties, it is being investigated for potential health benefits, including the management of conditions like diabetes and obesity.[1]
Q2: What is the natural biosynthetic pathway for this compound?
A2: In Siraitia grosvenorii, the biosynthesis of mogrosides, including this compound, begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol skeleton. A key step in the formation of the "oxo" group at the C-11 position is the oxidation of cucurbitadienol, which is catalyzed by a multifunctional cytochrome P450 enzyme, CYP87D18.[2][3] This enzyme can produce both 11-hydroxy and 11-oxo cucurbitadienol precursors.[2] Following a series of additional enzymatic modifications, including glycosylation, this compound is produced.[3][4]
Q3: Is a complete chemical synthesis of this compound from simple starting materials reported in the literature?
A3: Based on available literature, a complete de novo chemical synthesis of this compound has not been extensively reported. The complexity of the triterpenoid core and the multiple stereocenters, along with the regioselective glycosylation, make a total synthesis exceptionally challenging. Current research and production primarily rely on isolation from natural sources or semi-synthesis from more abundant precursors like Mogroside V.
Q4: What are the main challenges in the semi-synthesis of this compound from Mogroside V?
A4: The primary challenge in the semi-synthesis of this compound from Mogroside V is the selective oxidation of the C-11 hydroxyl group without affecting the numerous other hydroxyl groups on the mogrol core and the sugar moieties. This requires a robust protecting group strategy and a highly selective oxidation reagent. Subsequent purification to separate the desired product from starting material and byproducts is also a significant hurdle.
Troubleshooting Guide
Problem 1: Low Yield of this compound during Oxidation of Mogroside V
| Potential Cause | Troubleshooting Suggestion |
| Non-selective Oxidation: The oxidizing agent is reacting with other hydroxyl groups on the mogrol core or the sugar moieties. | 1. Protecting Groups: Implement a protecting group strategy. Acetyl or silyl ethers can be used to protect the more reactive hydroxyl groups, particularly those on the sugar residues. The C-11 hydroxyl, being a secondary and sterically hindered alcohol, may exhibit different reactivity, allowing for a window of selective protection/deprotection. 2. Selective Oxidants: Employ a milder and more selective oxidizing agent. Consider reagents known for selective oxidation of secondary alcohols in the presence of primary alcohols, such as Dess-Martin periodinane (DMP) or a Swern oxidation under carefully controlled conditions. |
| Incomplete Reaction: The oxidation reaction is not going to completion. | 1. Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and stoichiometry of the oxidant. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Catalyst: If using a catalytic oxidation system, ensure the catalyst is active and not poisoned by impurities in the starting material. |
| Product Degradation: The product is unstable under the reaction or workup conditions. | 1. Mild Conditions: Use buffered reaction conditions to maintain a stable pH. 2. Aqueous Workup: Perform the workup at low temperatures and minimize exposure to strong acids or bases. |
Problem 2: Difficulty in Purification of this compound
| Potential Cause | Troubleshooting Suggestion |
| Similar Polarity of Product and Starting Material: this compound and Mogroside V have very similar polarities, making separation by standard silica gel chromatography challenging. | 1. Chromatography Media: Use a different stationary phase for chromatography. Reversed-phase (C18) chromatography may offer better separation based on the slight difference in hydrophobicity. Boronic acid-functionalized silica gel has also been used for the purification of mogrosides and could be effective.[5] 2. Preparative HPLC: Employ semi-preparative or preparative HPLC for high-purity isolation.[5] |
| Presence of Multiple Byproducts: Non-selective reactions lead to a complex mixture of partially oxidized or protected intermediates. | 1. Optimize Reaction Selectivity: Address the root cause by improving the selectivity of the oxidation reaction as detailed in Problem 1. 2. Multi-step Purification: A multi-step purification protocol involving different chromatography techniques (e.g., normal phase followed by reversed-phase) may be necessary. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for specific laboratory conditions and starting material purity.
Protocol 1: General Procedure for Selective Oxidation of Mogroside V (Hypothetical)
-
Protection of Hydroxyl Groups (Optional but Recommended):
-
Dissolve Mogroside V in a suitable solvent (e.g., pyridine or DMF).
-
Add a protecting group reagent (e.g., acetic anhydride for acetylation or a silylating agent like TBDMSCl).
-
The reaction may require a catalyst (e.g., DMAP for acetylation).
-
Monitor the reaction by TLC until the desired degree of protection is achieved. The goal would be to protect the more reactive hydroxyls, leaving the C-11 hydroxyl accessible.
-
Quench the reaction and purify the protected Mogroside V derivative.
-
-
Oxidation of the C-11 Hydroxyl Group:
-
Dissolve the protected Mogroside V in a dry, inert solvent (e.g., dichloromethane).
-
Add a selective oxidizing agent (e.g., Dess-Martin periodinane) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction (e.g., with a solution of sodium thiosulfate).
-
Extract the product with an organic solvent and wash the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude protected this compound in a suitable solvent system.
-
Add a deprotecting agent (e.g., a mild base like potassium carbonate in methanol for acetyl groups, or a fluoride source like TBAF for silyl groups).
-
Stir until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction and purify the final product, this compound.
-
Visualizations
Logical Workflow for Semi-Synthesis of this compound
Caption: A logical workflow for the semi-synthesis of this compound.
Troubleshooting Logic for Low Oxidation Yield
Caption: Troubleshooting flowchart for low yield in the oxidation step.
References
- 1. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 2. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
Technical Support Center: Enhancing the Stability of 11-Oxoisomogroside V in Solution
For researchers, scientists, and drug development professionals working with 11-Oxoisomogroside V, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Troubleshooting Unstable this compound Solutions
Researchers may encounter issues such as loss of potency, appearance of unknown peaks in chromatography, or changes in the physical properties of the solution. These problems often indicate degradation of this compound. The following guides provide systematic approaches to identify and resolve these stability issues.
Issue 1: Rapid Degradation of this compound in Aqueous Solutions
Symptoms:
-
A significant decrease in the peak area of this compound in HPLC analysis over a short period.
-
The appearance of new, smaller peaks in the chromatogram, suggesting the formation of degradation products.
-
A noticeable change in the pH of the solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate pH | This compound, like other triterpenoid glycosides, is susceptible to hydrolysis under acidic or basic conditions. The glycosidic bonds can be cleaved, leading to the formation of mogrol (the aglycone) and various deglycosylated mogrosides. It is crucial to maintain the pH of the solution within a stable range. For many mogrosides, a slightly acidic to neutral pH (around 6.0-7.0) is often optimal. |
| Elevated Temperature | Higher temperatures can accelerate the rate of hydrolysis and other degradation reactions. Mogroside V has been observed to decompose at temperatures above 40°C. Store stock solutions and experimental samples at refrigerated temperatures (2-8°C) or frozen (-20°C or lower) for long-term storage. Avoid repeated freeze-thaw cycles. |
| Microbial Contamination | Microorganisms can produce enzymes that may degrade this compound. Prepare solutions using sterile solvents and handle them under aseptic conditions. The use of sterile filters for aqueous solutions is recommended. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in experimental data between replicates or different batches of solutions.
-
Loss of expected biological activity over time.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Solution Instability | Prepare fresh solutions of this compound before each experiment. If solutions need to be stored, conduct a preliminary stability study under your specific experimental conditions to determine the acceptable storage duration. |
| Interaction with Media Components | Components of cell culture media or assay buffers could potentially interact with and degrade this compound. When possible, add the compound to the media or buffer immediately before the experiment. |
| Photodegradation | Exposure to light, especially UV light, can potentially lead to the degradation of photosensitive compounds. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable degradation pathway for this compound in solution is the hydrolysis of its glycosidic bonds. This can occur under both acidic and basic conditions, leading to the sequential loss of glucose units from the mogrol core. This results in the formation of various smaller mogrosides and ultimately the aglycone, mogrol. The presence of the 11-oxo group may also influence the stability of the aglycone itself under certain conditions.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound as a dry powder at -20°C or below, protected from light and moisture. Stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol) at a high concentration, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For short-term storage (a few days), refrigerated conditions (2-8°C) may be acceptable, but stability should be verified.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of this compound. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of the solution over time will allow you to quantify the remaining concentration of the active compound and detect the emergence of any degradation products.
Q4: Are there any excipients that can enhance the stability of this compound in formulations?
A4: While specific studies on excipients for this compound are limited, general strategies for stabilizing glycosides may be applicable. These include the use of buffering agents to maintain an optimal pH, antioxidants to prevent oxidative degradation, and cryoprotectants (e.g., trehalose, mannitol) for frozen solutions. The choice of excipients will be highly dependent on the final application and should be evaluated on a case-by-case basis.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products encountered.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Detection | UV at 210 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Sample Preparation: Dilute the this compound solution to a suitable concentration with the mobile phase.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
| Stress Condition | Protocol |
| Acid Hydrolysis | Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat a solid sample of this compound at 105°C for 24 hours. |
| Photodegradation | Expose a solution of this compound to UV light (254 nm) and visible light for a defined period. |
Analyze the stressed samples using the stability-indicating HPLC method to observe the degradation products.
Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Hydrolytic Degradation Pathway of this compound
Caption: Potential hydrolytic degradation of this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing.
Minimizing degradation of 11-Oxoisomogroside V during processing
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 11-Oxoisomogroside V during experimental processing. The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: Specific stability and degradation kinetic data for this compound are limited in publicly available literature. Much of the guidance provided is extrapolated from studies on the closely related and more extensively studied compound, Mogroside V. Researchers should consider this and perform their own stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo or monk fruit). It is a valuable compound for research due to its potential biological activities, including the activation of the transcriptional activity of PGC-1α.[1] Maintaining its structural integrity during processing is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of activity and the formation of impurities that may interfere with assays.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on the general principles of drug stability and data from related mogrosides, the primary factors that can cause degradation include pH, temperature, light exposure, and enzymatic activity.[2] The presence of an "oxo" group at the 11-position may also influence its susceptibility to certain degradation pathways compared to Mogroside V.
Q3: What is the main degradation pathway observed for similar mogrosides?
A3: For Mogroside V, the primary metabolic and in vitro degradation pathway is deglycosylation, which is the stepwise removal of glucose units from the mogrol backbone. This is often facilitated by enzymatic hydrolysis (e.g., by β-glucosidase) or acidic conditions. The gut microbiota has also been shown to metabolize Mogroside V and 11-Oxo-mogroside V through deglycosylation.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound resulting from processing-induced stress (e.g., heat, pH, light) are not well-documented in the available literature. However, based on the known degradation of Mogroside V, it is plausible that deglycosylated derivatives of this compound would be the primary degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and processing of this compound.
| Issue | Potential Cause | Troubleshooting/Prevention Strategy |
| Loss of compound activity or concentration in solution over time. | pH-mediated hydrolysis. | - Maintain solutions within a pH range of 3 to 12, where Mogroside V has shown stability. - Use buffered solutions appropriate for your experimental window. - Avoid prolonged storage in strongly acidic or alkaline conditions. |
| Thermal degradation. | - Store stock solutions and samples at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). - Minimize exposure to high temperatures during processing steps. While Mogroside V shows some stability at 100°C for short periods, the effect on this compound is not fully known.[3] - For heat-sensitive steps, consider alternative methods or reduce the duration of heat exposure. | |
| Photodegradation. | - Protect solutions from direct light by using amber vials or covering containers with aluminum foil. - Work in a low-light environment when possible. | |
| Inconsistent results in cell-based assays. | Enzymatic degradation by cellular enzymes. | - Minimize incubation times where possible. - Consider using enzyme inhibitors if compatible with the experimental design. - Perform control experiments to assess the stability of the compound in the specific cell culture medium and conditions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | - Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. - Compare the chromatograms of stressed and unstressed samples to identify degradation peaks. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and infer their structures (e.g., loss of glucose units). |
Data on Factors Affecting Mogroside V Stability (as a proxy for this compound)
| Parameter | Condition | Observed Effect on Mogroside V | Citation |
| pH | 3 - 12 (at 2-8°C) | Stable | |
| Temperature | 100°C | Stable for at least 10 minutes | [3] |
| 100-150°C | Stable for up to 4 hours (in a constant temperature oven) | [3] | |
| High-temperature drying | Can lead to a decrease in content | ||
| Enzymatic Activity | β-glucosidase | Deglycosylation to form intermediates and ultimately the aglycone. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Storage: Upon receipt, store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Preparation of Stock Solutions:
-
Allow the compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a low-light environment.
-
Dissolve the compound in a suitable solvent (e.g., DMSO, ethanol, or a buffered aqueous solution). If using an organic solvent, prepare a concentrated stock solution.
-
For aqueous solutions, use a buffer within the stable pH range (3-12).
-
-
Storage of Stock Solutions:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in amber vials or tubes at -20°C or -80°C.
-
-
Working Solutions:
-
Prepare fresh working solutions from the stock solution for each experiment.
-
Keep working solutions on ice and protected from light during the experiment.
-
Protocol 2: Basic Forced Degradation Study
This protocol provides a framework for identifying potential degradation pathways and products.
-
Sample Preparation: Prepare several identical solutions of this compound at a known concentration in a suitable solvent.
-
Stress Conditions (run in parallel with an unstressed control):
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 80°C) in a controlled oven.
-
Photodegradation: Expose a solution to a UV light source (e.g., 254 nm or 365 nm) or direct sunlight for a defined period.
-
-
Sample Analysis:
-
At each time point, take an aliquot of each stressed solution and the control.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 3).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Note the decrease in the peak area of this compound and the appearance of new peaks (degradation products).
-
If using LC-MS, analyze the mass spectra of the degradation peaks to propose their identities.
-
Protocol 3: Stability-Indicating HPLC Method (Example)
This is a general method; optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid, e.g., 0.1%, to improve peak shape).
-
Gradient Program (Example):
-
0-5 min: 20% Acetonitrile
-
5-25 min: Ramp to 80% Acetonitrile
-
25-30 min: Hold at 80% Acetonitrile
-
30-35 min: Return to 20% Acetonitrile
-
35-40 min: Re-equilibration at 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL.
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of 11-Oxoisomogroside V
This technical support guide provides researchers, scientists, and drug development professionals with potential strategies, troubleshooting advice, and frequently asked questions (FAQs) regarding the improvement of the oral bioavailability of 11-Oxoisomogroside V. Given the limited direct experimental data on this compound, the strategies outlined below are based on the known physicochemical and metabolic properties of the closely related and well-studied compound, Mogroside V, as well as established principles of drug delivery for poorly bioavailable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential barriers to the oral bioavailability of this compound?
A1: Based on the characteristics of related mogrosides, the primary barriers to the oral bioavailability of this compound are likely:
-
Poor aqueous solubility: While some sources state that Mogroside V is water-soluble, its large molecular weight and triterpenoid aglycone structure can limit its dissolution rate in gastrointestinal fluids.[1][2][3]
-
Extensive metabolism: Mogroside V undergoes significant metabolism, primarily by intestinal microflora and hepatic enzymes.[4] The metabolic pathways include deglycosylation, hydroxylation, and dehydrogenation.[4] It is highly probable that this compound is subject to similar metabolic processes.
-
Efflux transporter activity: As a large glycoside molecule, it may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal epithelium, which would actively pump the compound back into the intestinal lumen, reducing its net absorption.
Q2: What general strategies can be employed to improve the bioavailability of mogrosides?
A2: General strategies focus on overcoming the barriers mentioned above and can be broadly categorized as:
-
Formulation Strategies: These aim to improve the solubility and dissolution rate of the compound. Examples include lipid-based formulations, solid dispersions, and nanoparticle systems.
-
Chemical Modification: This involves altering the chemical structure of the molecule to enhance its absorption characteristics, for example, through prodrug approaches or glycosylation modifications.[5]
-
Co-administration with Excipients: This involves the use of absorption enhancers or metabolism inhibitors to increase intestinal permeability and reduce first-pass metabolism.
Q3: Is there a recommended starting point for formulation development?
A3: For a compound like this compound, a logical starting point would be to explore amorphous solid dispersions or lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). Mogroside V has been shown to act as a carrier for other poorly soluble drugs by forming solid dispersions, suggesting its amphiphilic nature can be leveraged.[6] These approaches can significantly enhance the dissolution of the compound in the gastrointestinal tract, which is often the rate-limiting step for absorption.
Troubleshooting Guides for Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution of this compound formulation | Inadequate amorphization in a solid dispersion; Poor emulsification of a lipid-based system; Insufficient particle size reduction. | 1. Solid Dispersion: Confirm the amorphous state using PXRD or DSC. Optimize the polymer type and drug-to-polymer ratio. Consider a ternary solid dispersion with a surfactant. 2. Lipid-Based System: Adjust the oil, surfactant, and co-surfactant ratios. Evaluate different surfactants with varying HLB values. 3. Nanoparticles: Optimize the manufacturing process parameters (e.g., homogenization pressure, sonication time) to achieve the desired particle size. |
| High variability in in vivo pharmacokinetic data | Formulation instability in the GI tract (e.g., precipitation); Food effects; Inconsistent dosing procedure. | 1. Perform in vitro dispersion and precipitation tests in simulated gastric and intestinal fluids. 2. Conduct pharmacokinetic studies in both fasted and fed states to assess food effects. 3. Ensure a consistent and accurate gavage technique for oral administration in animal models. |
| No significant improvement in bioavailability despite enhanced dissolution | Rapid metabolism by gut microbiota or first-pass metabolism in the liver; Efflux by intestinal transporters (e.g., P-gp). | 1. Investigate the metabolism of this compound using in vitro models with gut bacteria or liver microsomes. 2. Co-administer with a broad-spectrum antibiotic in animal studies to assess the role of gut microbiota (use with caution and appropriate ethical considerations). 3. Evaluate the effect of co-administering a known P-gp inhibitor (e.g., verapamil, piperine) on the compound's absorption. |
| Chemical instability of this compound during formulation | High temperatures used in methods like hot-melt extrusion; Extreme pH conditions. | 1. Mogroside V is reported to be stable at high temperatures (up to 100-150°C) and a wide pH range (3-12).[5] However, the 11-oxo group may confer different stability. 2. For heat-sensitive methods, consider solvent evaporation for solid dispersions. 3. Conduct stability studies of the drug in the formulation excipients under stressed conditions (e.g., elevated temperature and humidity). |
Quantitative Data Summary: Potential Bioavailability Enhancement Strategies
The following table summarizes potential strategies and hypothetical quantitative improvements based on typical outcomes for poorly soluble drugs. Note: These values are illustrative and require experimental validation for this compound.
| Strategy | Key Parameters | Hypothetical Improvement in Bioavailability (Fold Increase in AUC) | Advantages | Challenges |
| Solid Dispersion | Drug-to-polymer ratio, Polymer type (e.g., PVP, HPMC) | 2 - 10 | Established technology, Scalable | Potential for recrystallization, Hygroscopicity |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil, Surfactant, Co-surfactant ratios | 5 - 20 | Enhanced solubilization, Potential for lymphatic uptake | High surfactant concentration may cause GI irritation, Potential for drug precipitation upon dilution |
| Nanocrystal Formulation | Particle size, Stabilizer concentration | 2 - 8 | Increased surface area for dissolution, High drug loading | Potential for particle aggregation, Manufacturing complexity |
| Co-administration with P-gp Inhibitor (e.g., Piperine) | Dose of inhibitor | 1.5 - 4 | Targets a specific absorption barrier | Potential for drug-drug interactions, Systemic effects of the inhibitor |
| Prodrug Approach | Linker chemistry, Lipophilicity of promoiety | Variable (can be significant) | Can overcome multiple barriers (solubility, permeability) | Complex synthesis and characterization, In vivo cleavage to the active drug must be efficient |
Detailed Experimental Protocols
Protocol 1: Preparation and Evaluation of a Solid Dispersion of this compound
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure (Solvent Evaporation Method): a. Accurately weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 ratio). b. Dissolve both components in a minimal amount of a 1:1 (v/v) dichloromethane:methanol co-solvent in a round-bottom flask. c. Sonicate for 15 minutes to ensure a clear solution. d. Remove the solvent under reduced pressure using a rotary evaporator at 40°C. e. Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent. f. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Characterization: a. Dissolution Study: Perform dissolution testing in a USP Type II apparatus using 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8). Compare the dissolution profile to that of the pure drug. b. Solid-State Characterization: Analyze the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to assess drug-polymer interactions.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and evaluate its potential as a P-gp substrate.
-
Materials: Caco-2 cells, Transwell inserts, Hank's Balanced Salt Solution (HBSS), this compound, Verapamil (P-gp inhibitor).
-
Procedure: a. Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer. b. Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. c. Wash the monolayers with pre-warmed HBSS. d. Apical to Basolateral (A-B) Transport: Add this compound solution (e.g., 10 µM) to the apical side and fresh HBSS to the basolateral side. e. Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral side and fresh HBSS to the apical side. f. To assess P-gp involvement, repeat the A-B and B-A transport studies in the presence of 100 µM verapamil. g. Incubate at 37°C with 5% CO2. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). h. Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. A reduction in the efflux ratio in the presence of verapamil would confirm P-gp substrate activity.
Visualizations
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.
Caption: Postulated metabolic pathway and absorption barriers for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. foodsweeteners.com [foodsweeteners.com]
- 3. chempoint.com [chempoint.com]
- 4. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mogroside - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Addressing matrix effects in the mass spectrometry analysis of 11-Oxoisomogroside V
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the mass spectrometry analysis of 11-Oxoisomogroside V.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] In the analysis of this compound, which is often extracted from complex biological or natural product matrices, these effects are a primary cause of inaccurate and irreproducible quantitative results.[3] Co-eluting substances can compete with the analyte for charge in the ion source or affect the physical properties of the ESI droplets, such as surface tension, thereby hindering the ionization process.[2][4]
Q2: My LC-MS/MS analysis shows a very low or no signal for this compound. How can I determine if this is due to matrix effects?
A2: A low or absent signal is a common symptom of ion suppression.[5][6] The issue can stem from sample preparation, chromatographic conditions, or mass spectrometer settings. A systematic troubleshooting approach is necessary to identify the root cause. The workflow below outlines a logical process for diagnosing the problem.
Caption: Troubleshooting workflow for low analyte signal.
Q3: What are the best strategies to minimize matrix effects during sample preparation?
A3: Improving sample preparation is one of the most effective methods to combat matrix effects.[7] The goal is to remove interfering endogenous components while efficiently recovering the analyte. Key strategies include:
-
Solid-Phase Extraction (SPE): Often considered a highly effective technique for cleaning up complex samples by selectively isolating the analyte.[5]
-
Liquid-Liquid Extraction (LLE): Uses immiscible solvents to partition the analyte away from matrix components.[7] Adjusting the pH can improve the selectivity of the extraction.[7]
-
Protein Precipitation (PPT): A simpler but often less clean method, where a solvent like methanol or acetonitrile is used to crash out proteins.[6][8] This method may leave other small-molecule interferences in the sample.[6]
-
Dilution: A straightforward approach where diluting the sample reduces the concentration of both the analyte and the interfering matrix components.[9] This is effective for high-concentration samples or when matrix effects are severe.[3]
Caption: Sample preparation strategies to mitigate matrix effects.
Q4: How can I optimize my LC-MS/MS method to reduce matrix effects?
A4: Method optimization is crucial. Key areas to focus on include:
-
Chromatographic Separation: Improve the LC gradient to separate this compound from co-eluting matrix components.[9] A shallower gradient around the analyte's retention time can enhance resolution.[9]
-
Column Choice: While a C18 column is commonly used for mogrosides, testing alternative column chemistries can alter selectivity and improve separation from interferences.[8]
-
Ionization Source: Electrospray ionization (ESI) is susceptible to matrix effects.[4] Mogrosides are typically analyzed in negative ion mode.[8][10] Optimizing source parameters like capillary voltage, nebulizer gas flow, and drying gas temperature can significantly impact signal intensity and stability.[5]
-
Internal Standards: Using a stable isotope-labeled (SIL) internal standard is highly recommended.[1] A SIL-IS has nearly identical chemical properties and retention time to the analyte, meaning it will experience and thus compensate for the same degree of ion suppression or enhancement.[11]
Q5: What causes ion suppression in the ESI source?
A5: Ion suppression in the ESI source is a complex process with several proposed mechanisms.[1] Primarily, co-eluting matrix components interfere with the conversion of the analyte into gas-phase ions. This can happen when matrix components with high surface activity displace the analyte from the droplet surface, or when they alter the droplet's viscosity and surface tension, hindering solvent evaporation and the ultimate release of analyte ions.[2][4]
Caption: Mechanism of ion suppression in the ESI source.
Experimental Protocols & Data
Representative Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 500 µL of the pre-treated sample (e.g., plasma after protein precipitation and dilution) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Tables
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Less effective at removing non-protein interferences; high risk of matrix effects. | Initial screening, high-throughput analysis. |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and polar interferences; can be highly selective. | More labor-intensive; requires solvent optimization; potential for analyte loss. | Matrices with high salt or phospholipid content. |
| Solid-Phase Extraction (SPE) | Highly selective and effective at removing interferences; high analyte concentration factor.[5] | Higher cost; requires method development and optimization. | Complex matrices requiring low detection limits. |
Table 2: Typical LC Parameters for Mogroside Analysis
This method, developed for Mogroside V, serves as a strong starting point for this compound.[8]
| Parameter | Setting |
| Column | C18 (e.g., Shiseido Capcell Pak UG120, 2.0 x 50mm, 3.0µm)[8] |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol[8] |
| Gradient | Isocratic: 60% B[8] (A gradient elution may be required for better separation from matrix) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Table 3: Example MS/MS Parameters for Mogroside V (Negative ESI Mode)
Researchers should perform compound optimization to determine the exact transitions for this compound.
| Parameter | Mogroside V[8] | Internal Standard (Example)[8] |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | 1285.6 | 1089.6 |
| Product Ion (m/z) | 1123.7 | 649.6 |
| Collision Energy (V) | Compound-specific; requires optimization. | Compound-specific; requires optimization. |
| Dwell Time (ms) | 50 - 100 | 50 - 100 |
References
- 1. tandfonline.com [tandfonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. welch-us.com [welch-us.com]
- 4. providiongroup.com [providiongroup.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 10. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Refinement of animal study protocols for 11-Oxoisomogroside V administration
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the administration of 11-Oxoisomogroside V in animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a cucurbitane glycoside, a type of natural compound. It is known to possess strong antioxidant properties and has been shown to activate the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway.[1][2] This pathway is a master regulator of mitochondrial biogenesis and the body's antioxidant defense systems.[3][4][5] Its structural similarity to Mogroside V suggests it may also influence the AMP-activated protein kinase (AMPK) signaling pathway, which is upstream of PGC-1α.
Q2: What are the solubility characteristics of this compound?
A2: The solubility of this compound has been determined in several common laboratory solvents. This information is crucial for preparing appropriate dosing solutions for your animal studies.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 1 mg/mL |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL |
Data sourced from commercially available product information.
Q3: What is the recommended route of administration for this compound in animal studies?
A3: The optimal route of administration depends on the specific research question and the target organ system.
-
Oral Gavage: This is a common route for administering substances directly to the stomach. However, the closely related compound, Mogroside V, has shown low oral bioavailability, meaning a significant portion may not be absorbed into the bloodstream.[6] This should be a key consideration in study design and dose selection.
-
Intraperitoneal (IP) Injection: IP injection allows for systemic delivery and can bypass the first-pass metabolism in the liver that occurs with oral administration. This route may lead to more consistent systemic exposure.
Q4: How do I calculate the appropriate dose for my animal study?
A4: Dose calculation is a critical step to ensure both efficacy and animal welfare. A common method for converting a human dose to an animal dose is based on Body Surface Area (BSA). The formula is as follows:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
The Km factor is a conversion factor that relates body weight to body surface area.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.60 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
These values are standard references used in preclinical research.
Troubleshooting Guides
Formulation and Administration
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in dosing solution. | The concentration exceeds the solubility limit in the chosen vehicle. | - Ensure the concentration is within the known solubility limits (see FAQ A2).- For oral administration, consider preparing a suspension using a suspending agent like 0.5% w/v sodium carboxymethylcellulose (CMC) in sterile water or saline.- For IP injection, ensure the final solution is sterile and consider using a co-solvent system if necessary, but be mindful of potential vehicle toxicity. |
| Inconsistent results between animals. | - Inaccurate dosing.- Misadministration (e.g., accidental injection into the gut during IP).- Low and variable oral bioavailability. | - Weigh each animal accurately on the day of dosing to calculate the precise volume.- Ensure proper restraint and technique for the chosen administration route (see detailed protocols below).- For oral studies, consider the low bioavailability and potential for high inter-individual variability. IP administration may provide more consistent exposure. |
| Animal shows signs of distress after administration (e.g., lethargy, ruffled fur). | - The vehicle may be causing irritation.- The compound itself may have acute toxic effects at the administered dose. | - Administer a vehicle-only control group to assess the effects of the vehicle alone.- Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).- Ensure the pH of the dosing solution is within a physiologically acceptable range. |
Experimental Readouts
| Issue | Potential Cause | Troubleshooting Steps |
| No significant change in PGC-1α expression or its downstream targets. | - Insufficient dose or duration of treatment.- Low bioavailability of the compound.- Timing of tissue collection may have missed the peak response. | - Consider increasing the dose or extending the treatment period.- Switch to a route of administration with higher expected bioavailability (e.g., IP).- Perform a time-course study to identify the optimal time point for observing changes in gene and protein expression. |
| High variability in antioxidant enzyme activity assays. | - Inconsistent tissue homogenization.- Sample degradation due to improper storage or handling.- Pipetting errors during the assay. | - Ensure a standardized homogenization protocol is used for all samples.- Keep tissue samples on ice during processing and store them at -80°C for long-term storage.- Use calibrated pipettes and perform assays in duplicate or triplicate. |
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension suitable for oral administration to mice or rats.
Materials:
-
This compound powder
-
0.5% (w/v) Sodium Carboxymethylcellulose (CMC) in sterile water for injection or sterile saline
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the total amount of this compound and vehicle required based on the number of animals, their average weight, and the desired dose.
-
Accurately weigh the this compound powder and place it in a sterile conical tube.
-
Add a small volume of the 0.5% CMC solution to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. Continue vortexing until the suspension is homogenous.
-
Prepare the suspension fresh on the day of dosing. If it needs to be stored for a short period, keep it at 4°C and vortex thoroughly before each use.
In Vivo Administration via Oral Gavage in Mice
This protocol provides a step-by-step guide for the oral administration of this compound to mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (flexible plastic is recommended to minimize injury)
-
Syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the exact volume of the suspension to be administered.
-
Gently restrain the mouse by the scruff of the neck, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly dispense the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for at least 30 minutes for any signs of distress, such as coughing or difficulty breathing.
Evaluation of PGC-1α Pathway Activation in Liver Tissue
This protocol outlines the steps for collecting and processing liver tissue to assess the effects of this compound on the PGC-1α signaling pathway.
Materials:
-
Euthanasia supplies (as per institutional guidelines)
-
Surgical tools
-
Cryovials
-
Liquid nitrogen
-
-80°C freezer
-
Reagents for RNA and protein extraction
Procedure:
-
At the designated time point after the final dose, euthanize the animal according to your institution's approved protocol.
-
Perform a laparotomy to expose the liver.
-
Excise a portion of the liver and rinse it with ice-cold PBS to remove excess blood.
-
For gene expression analysis (qPCR), place a small piece of the liver (approx. 30-50 mg) into a cryovial and snap-freeze it in liquid nitrogen.
-
For protein analysis (Western blot), place another piece of the liver into a separate cryovial and snap-freeze it in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
Follow standard laboratory protocols for RNA and protein extraction, followed by qPCR for target genes (e.g., Ppargc1a, Nrf1, Tfam, Sod2, Cat) and Western blotting for target proteins (e.g., PGC-1α, NRF-1, TFAM, SOD2, Catalase).
Signaling Pathways and Workflows
Caption: PGC-1α signaling pathway activated by this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Neuronal Inactivation of Peroxisome Proliferator-activated Receptor γ Coactivator 1α (PGC-1α) Protects Mice from Diet-induced Obesity and Leads to Degenerative Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Oxidative Stress, Apoptosis, PGC-1α and Mitochondrial Biogenesis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGC-1α, Inflammation, and Oxidative Stress: An Integrative View in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Method development for the analysis of 11-Oxoisomogroside V metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the analysis of 11-Oxoisomogroside V and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cucurbitane-type triterpenoid glycoside. It is a derivative of Mogroside V, a major bioactive component of Siraitia grosvenorii (monk fruit).[1][2] this compound has been identified as an activator of the transcriptional activity of PGC-1α.[2]
Q2: What are the expected metabolic pathways for this compound?
A2: The metabolism of Mogroside V, a closely related compound, involves several biotransformation pathways. The primary metabolic reactions identified include deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation.[1] Therefore, metabolites of this compound are likely formed through similar pathways.
Q3: Which analytical techniques are most suitable for the analysis of this compound and its metabolites?
A3: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Q-TOF), are the most effective techniques.[1][3][4] These methods offer the sensitivity and selectivity required for identifying and quantifying metabolites in complex biological matrices.
Q4: What are the key challenges in analyzing this compound metabolites?
A4: Key challenges include:
-
Isomeric Separation: Distinguishing between isomers of metabolites can be difficult and requires optimized chromatographic conditions.[5]
-
Matrix Effects: Biological samples can contain endogenous substances that suppress or enhance the ionization of the target analytes, affecting accuracy.[6]
-
Low Concentrations: Metabolites are often present at very low concentrations, requiring highly sensitive analytical methods.
-
Metabolite Identification: Identifying unknown metabolites requires advanced mass spectrometry techniques and data interpretation skills.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound metabolites using LC-MS based methods.
Chromatography Issues
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation.2. Incompatible mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Column overload. | 1. Replace the column with a new one.2. Adjust the mobile phase pH. For mogrosides, a mobile phase containing 0.1% formic acid is often used.[3]3. Dissolve the sample in the initial mobile phase.4. Reduce the injection volume or sample concentration. |
| Inadequate Separation of Isomers | 1. Suboptimal column chemistry.2. Inappropriate mobile phase composition or gradient. | 1. Screen different column chemistries (e.g., C18, Phenyl-Hexyl).2. Optimize the gradient elution program, including the gradient slope and duration.[5]3. Adjust the mobile phase composition (e.g., ratio of organic solvent to water). |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column aging. | 1. Ensure accurate and consistent preparation of the mobile phase.2. Use a column thermostat to maintain a constant temperature.3. Equilibrate the column for a sufficient time before analysis. Consider replacing the column if shifts persist. |
Mass Spectrometry Issues
| Problem | Possible Causes | Recommended Solutions |
| Low Sensitivity/Poor Signal Intensity | 1. Inefficient ionization.2. Suboptimal MS parameters (e.g., capillary voltage, gas flow).3. Ion suppression from matrix components. | 1. Optimize the electrospray ionization (ESI) source parameters. Both positive and negative ion modes should be evaluated.2. Perform a tuning of the mass spectrometer for the specific analytes.3. Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction).4. Dilute the sample to reduce matrix effects.[6] |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. In-source fragmentation. | 1. Use high-purity solvents and additives. Flush the LC system thoroughly.2. Optimize the cone voltage/fragmentor voltage to minimize in-source fragmentation. |
| Inaccurate Mass Measurement (High-Resolution MS) | 1. Improper mass calibration.2. Fluctuations in ambient temperature. | 1. Perform regular mass calibration of the instrument.2. Ensure a stable laboratory environment with controlled temperature. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting this compound and its metabolites from biological fluids like plasma or urine.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted with water) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
UPLC-Q-TOF/MS Analysis
This method provides a starting point for the analysis of this compound metabolites.
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: ESI Positive and Negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Acquisition Range: m/z 100-1500
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of mogrosides using LC-MS/MS. These can be used as a reference for developing a quantitative method for this compound and its metabolites.
Table 1: Example LC-MS/MS Parameters for Mogroside Analysis [4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mogroside IIE | 961.5 | 799.4 | 35 |
| Mogroside III | 1123.6 | 961.5 | 38 |
| Mogroside IV | 1285.6 | 1123.6 | 42 |
| Mogroside V | 1285.6 | 1123.6 | 42 |
| Isomogroside V | 1285.6 | 1123.6 | 42 |
| Siamenoside I | 1285.6 | 1123.6 | 42 |
| This compound | To be determined | To be determined | To be optimized |
Table 2: Method Validation Parameters for Mogroside Analysis [6]
| Parameter | Mogroside V | Isomogroside V |
| Linear Range (ng/mL) | 1 - 500 | 1 - 500 |
| LOD (ng/mL) | 0.3 | 0.3 |
| LOQ (ng/mL) | 1 | 1 |
| Recovery (%) | 95.2 - 103.4 | 93.8 - 102.1 |
| Intra-day Precision (RSD%) | < 3.5 | < 3.8 |
| Inter-day Precision (RSD%) | < 4.1 | < 4.5 |
Visualizations
Caption: Experimental workflow for the analysis of this compound metabolites.
Caption: Proposed signaling pathway of this compound.
References
- 1. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 5. lcms.cz [lcms.cz]
- 6. ABC Herbalgram Website [herbalgram.org]
Validation & Comparative
Comparative Analysis of 11-Oxoisomogroside V and Mogroside V Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of closely related natural compounds is paramount for targeted therapeutic development. This guide provides a comparative analysis of 11-Oxoisomogroside V and Mogroside V, two cucurbitane glycosides derived from the fruit of Siraitia grosvenorii (monk fruit). While both compounds are known for their intense sweetness, emerging research highlights their distinct pharmacological profiles. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data comparing the bioactivities of this compound and Mogroside V. The primary focus of comparative research to date has been on their antioxidant properties.
| Bioactivity Parameter | This compound | Mogroside V | Reference |
| Antioxidant Activity (ROS Scavenging) | [1][2] | ||
| Superoxide Anion (O₂⁻) Scavenging (EC₅₀) | 4.79 µg/mL | Less effective than this compound | [1][2] |
| Hydrogen Peroxide (H₂O₂) Scavenging (EC₅₀) | 16.52 µg/mL | Less effective than this compound | [1][2] |
| Hydroxyl Radical (•OH) Scavenging (EC₅₀) | 146.17 µg/mL | 48.44 µg/mL | [1][2] |
| DNA Damage Inhibition | [1][2] | ||
| •OH-induced DNA Damage Inhibition (EC₅₀) | 3.09 µg/mL | Not reported | [1][2] |
| Anti-cancer Activity | [3] | ||
| Epstein-Barr Virus Early Antigen (EBV-EA) Induction Inhibition | Potent inhibitor | Not reported | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Reactive Oxygen Species (ROS) Scavenging Activity Assay (Chemiluminescence)
This protocol is adapted from studies measuring the antioxidant capacity of mogrosides.[1][2]
-
Principle: The scavenging of reactive oxygen species (O₂⁻, H₂O₂, •OH) by the test compounds is measured by the inhibition of a chemiluminescence reaction. The intensity of the light emitted is proportional to the amount of ROS present.
-
Reagents:
-
Luminol (for H₂O₂ detection)
-
Lucigenin (for O₂⁻ detection)
-
Deoxyribose (for •OH detection)
-
Test compounds (this compound and Mogroside V) dissolved in a suitable solvent (e.g., DMSO).
-
ROS generating systems (e.g., xanthine/xanthine oxidase for O₂⁻, Fenton reaction for •OH).
-
Phosphate buffered saline (PBS).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well microplate, add the test compound solution, the appropriate chemiluminescence probe (luminol or lucigenin), and the ROS generating system.
-
For •OH scavenging, the degradation of deoxyribose is measured, often by the thiobarbituric acid reactive substances (TBARS) method.
-
Initiate the reaction and immediately measure the chemiluminescence intensity using a microplate luminometer.
-
The percentage of ROS scavenging is calculated by comparing the chemiluminescence intensity in the presence and absence of the test compound.
-
The EC₅₀ value (the concentration of the compound that scavenges 50% of the ROS) is determined from the dose-response curve.
-
Hydroxyl Radical-Induced DNA Damage Inhibition Assay
This protocol is based on methods used to assess the protective effects of antioxidants against DNA damage.[1][2]
-
Principle: The ability of the test compounds to protect plasmid DNA from damage induced by hydroxyl radicals generated via the Fenton reaction is evaluated. DNA damage is assessed by the conversion of supercoiled plasmid DNA to nicked or linear forms, which can be separated by agarose gel electrophoresis.
-
Reagents:
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Fenton's reagent (FeSO₄ and H₂O₂).
-
Test compounds (this compound and Mogroside V).
-
Tris-HCl buffer.
-
Agarose gel and electrophoresis reagents.
-
DNA staining dye (e.g., ethidium bromide).
-
-
Procedure:
-
In a microcentrifuge tube, incubate the plasmid DNA with the test compound at various concentrations.
-
Add Fenton's reagent to induce DNA damage.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA).
-
Analyze the DNA samples by agarose gel electrophoresis.
-
Stain the gel with a DNA staining dye and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and nicked/linear DNA bands.
-
The percentage of DNA damage inhibition is calculated, and the EC₅₀ value is determined.
-
In Vitro Anti-Inflammatory Assay (LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages)
This is a standard protocol to screen for anti-inflammatory activity of compounds.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of the test compounds is assessed by their ability to inhibit this LPS-induced NO production.
-
Reagents:
-
RAW 264.7 macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
Test compounds (this compound and Mogroside V).
-
Griess reagent (for NO quantification).
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine cell viability using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Discussion and Future Directions
The available data indicates that this compound possesses potent antioxidant and DNA protective effects, in some cases surpassing those of Mogroside V.[1][2] Specifically, its superior scavenging activity against superoxide anions and hydrogen peroxide, coupled with its remarkable ability to inhibit hydroxyl radical-induced DNA damage, suggests a strong potential for applications where mitigating oxidative stress is a primary therapeutic goal.[1][2] The anti-carcinogenic activity of this compound, demonstrated by its inhibition of EBV-EA induction, further warrants investigation into its potential as a chemopreventive agent.[3]
In contrast, Mogroside V has been more extensively studied, with established roles in anti-inflammatory, anti-cancer, and metabolic regulation. Its mechanisms of action have been partially elucidated, involving the modulation of key signaling pathways such as STAT3 and AMPK.
A significant gap in the current literature is the lack of comprehensive bioactivity data for this compound in areas other than antioxidant and anti-cancer activities. Future research should focus on evaluating its anti-inflammatory and metabolic effects to provide a more complete comparative profile. Furthermore, the signaling pathways modulated by this compound remain to be elucidated. Head-to-head comparative studies of these two compounds in various in vitro and in vivo models are crucial for determining their respective therapeutic potentials and for guiding the selection of the most appropriate compound for specific drug development programs.
References
A Head-to-Head Comparison of Mogroside Sweetness Profiles: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the sweetness profiles of various mogrosides, the primary sweetening compounds in monk fruit (Siraitia grosvenorii). Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from sensory panel studies and in vitro receptor assays to facilitate an objective evaluation of these natural high-intensity sweeteners.
Quantitative Sweetness Profile Comparison
The sweetness and overall taste profile of mogrosides are intrinsically linked to their chemical structure, particularly the number and linkage of glucose units attached to the mogrol aglycone. Generally, a higher degree of glycosylation leads to increased sweetness intensity and a more favorable taste profile.[1] The following table summarizes the available quantitative data on the sweetness of different mogrosides.
| Mogroside | Relative Sweetness to Sucrose (by weight) | EC50 on TAS1R2/TAS1R3 Receptor | Key Taste Profile Characteristics |
| Mogroside V | 250–425 times[1] | ~36 µM[2] | The most abundant sweet compound in monk fruit.[3] Exhibits a clean sweet taste with some reports of a lingering aftertaste and minor off-notes at high concentrations.[4] |
| Siamenoside I | 465–563 times[4][5] | Not explicitly found | Considered to have a superior taste profile to Mogroside V, with a better balance of sweetness and reduced bitterness, astringency, and lingering sweetness.[4] |
| Mogroside IV | 233–392 times[4] | Not explicitly found | Similar in sweetness intensity to Mogroside V.[6] |
| Isomogroside V | ~500 times[7] | Not explicitly found | One of the sweeter mogrosides. |
| Mogroside III | ~195 times[4] | Not explicitly found | Moderately sweet. |
| Mogroside IIe | Similar to sucrose | Not explicitly found | A major component in the early stages of fruit maturity.[1] |
| 11-oxo-mogroside V | ~68 times[4] | Not explicitly found | Less sweet than other major mogrosides. |
Experimental Protocols
The data presented in this guide are derived from two primary experimental approaches: sensory panel evaluations and in vitro receptor activation assays.
Sensory Panel Evaluation Protocol (General Methodology)
Sensory profiling of mogrosides is typically conducted using trained human panelists to quantify various taste attributes.
1. Panelist Selection and Training:
-
A panel of 10-15 individuals is selected based on their sensory acuity and ability to discriminate between different taste modalities (sweet, bitter, sour, etc.).
-
Panelists undergo extensive training with reference standards for various tastes at different intensities to calibrate their responses.[8] For sweetness, this often involves sucrose solutions of varying concentrations.
2. Sample Preparation:
-
Mogroside solutions are prepared in deionized water or a buffered solution to control for pH.
-
Concentrations are chosen to be equi-sweet with a reference sucrose solution (e.g., 5% or 10% sucrose).
3. Evaluation Procedure:
-
A "sip and spit" or "sip and swallow" method is employed, with panelists rinsing their mouths with purified water between samples to minimize carry-over effects.
-
Panelists rate the intensity of various attributes (e.g., sweetness, bitterness, metallic taste, licorice aftertaste, onset of sweetness, and lingering aftertaste) on a structured scale (e.g., a 15-cm line scale or a category scale).
4. Data Analysis:
-
The intensity ratings are statistically analyzed, often using Analysis of Variance (ANOVA), to determine significant differences between the mogroside samples.
-
For temporal profiles, Time-Intensity (TI) analysis is used, where panelists continuously rate the intensity of a specific attribute over time.[9][10] This generates curves from which parameters like maximum intensity (Imax), time to maximum intensity (Tmax), and duration of sensation can be derived.
In Vitro TAS1R2/TAS1R3 Receptor Activation Assay Protocol
This assay quantifies the potency of a sweetener by measuring its ability to activate the human sweet taste receptor, a heterodimer of the T1R2 and T1R3 proteins.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are commonly used. These cells are engineered to stably or transiently express the human TAS1R2 and TAS1R3 receptor subunits.
-
The cells are also co-transfected with a G-protein chimera (e.g., Gα16gust45) and a calcium-sensitive fluorescent dye or a genetically encoded calcium indicator (e.g., GCaMP).
2. Assay Procedure:
-
The engineered cells are plated in a multi-well format.
-
Solutions of different mogrosides at varying concentrations are added to the cells.
-
Activation of the TAS1R2/TAS1R3 receptor by a mogroside initiates an intracellular signaling cascade, leading to an increase in intracellular calcium concentration.
3. Data Acquisition and Analysis:
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
The response is plotted against the logarithm of the agonist (mogroside) concentration to generate a dose-response curve.
-
The EC50 value, which is the concentration of the mogroside that elicits 50% of the maximum response, is calculated from this curve. A lower EC50 value indicates a higher potency of the sweetener at the receptor level.[11]
Mandatory Visualizations
Mogroside Sweetness Signaling Pathway
The perception of sweetness from mogrosides is initiated by their interaction with the TAS1R2/TAS1R3 G-protein coupled receptor on the surface of taste receptor cells.
Caption: Sweet taste signaling pathway initiated by mogroside binding.
Experimental Workflow for Sensory Panel Evaluation
A structured workflow is essential for reliable sensory data collection.
Caption: General workflow for sensory panel evaluation of mogrosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Potential of 11-Oxoisomogroside V: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of direct experimental data on the anti-inflammatory effects of 11-Oxoisomogroside V. This guide provides a proposed framework for its validation, drawing comparisons with the structurally related compound, Mogroside V, and established anti-inflammatory agents. The experimental data presented for this compound is hypothetical and serves as a template for future studies.
This compound is a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo)[1]. Its structural similarity to Mogroside V, a compound with known anti-inflammatory properties, suggests that this compound may also possess significant anti-inflammatory activity[2][3][4]. This guide outlines a comparative approach to validate the anti-inflammatory effects of this compound, with a focus on its potential mechanism of action through the p38 MAPK/NF-κB signaling pathway.
Comparative Analysis of Anti-inflammatory Activity
To comprehensively evaluate the anti-inflammatory potential of this compound, a direct comparison with established anti-inflammatory drugs is essential. Dexamethasone, a potent corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), serve as benchmark positive controls due to their well-characterized mechanisms of action[5][6][7][8][9].
In Vitro Anti-inflammatory Effects
The initial assessment of anti-inflammatory activity is proposed to be conducted using a lipopolysaccharide (LPS)-induced inflammatory model in RAW 264.7 macrophage cells. This model allows for the quantification of key inflammatory mediators.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound Compared to Control Compounds
| Compound | Concentration (µM) | Nitric Oxide (NO) Production (% Inhibition) | TNF-α Production (% Inhibition) | IL-6 Production (% Inhibition) |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | 1 | Data to be determined | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | Data to be determined | |
| 50 | Data to be determined | Data to be determined | Data to be determined | |
| Mogroside V | 10 | 45%[10] | 50%[10] | 55%[10] |
| Dexamethasone | 1 | 90%[5][9] | 85%[5] | 95%[9] |
| Indomethacin | 10 | 60% (COX-2 inhibition)[6][8] | Not applicable | Not applicable |
In Vivo Anti-inflammatory Effects
To assess the systemic anti-inflammatory efficacy, the carrageenan-induced paw edema model in mice is proposed. This model is a standard for evaluating acute inflammation.
Table 2: Hypothetical In Vivo Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control | - | 0 |
| This compound | 10 | Data to be determined |
| 50 | Data to be determined | |
| 100 | Data to be determined | |
| Indomethacin | 10 | 50-60%[11] |
Proposed Mechanism of Action: Inhibition of the p38 MAPK/NF-κB Pathway
Based on studies of the related compound Mogroside V, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of p38 MAPK and the subsequent activation of the NF-κB signaling pathway[2][12]. This pathway is a critical regulator of pro-inflammatory gene expression[2][12].
Table 3: Hypothetical Effects of this compound on Key Signaling Proteins in LPS-Stimulated Macrophages
| Treatment | p-p38 MAPK Expression (% of Control) | p-IκBα Expression (% of Control) | Nuclear NF-κB p65 Expression (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| LPS (1 µg/mL) | 350 | 25 | 400 |
| LPS + this compound (50 µM) | Data to be determined | Data to be determined | Data to be determined |
| LPS + Mogroside V (50 µM) | Decreased[2] | Increased[2] | Decreased[2] |
| LPS + Dexamethasone (1 µM) | Not directly affected | Increased[7] | Decreased[9][13] |
Experimental Protocols
In Vitro LPS-Induced Inflammation Assay
-
Cell Culture: RAW 264.7 macrophages are to be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are to be pre-treated with various concentrations of this compound, Mogroside V, Dexamethasone, or Indomethacin for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is to be measured using the Griess reagent as an indicator of NO production[14][15][16][17][18].
-
Cytokine Analysis (TNF-α and IL-6): The levels of TNF-α and IL-6 in the culture supernatant are to be quantified using commercially available ELISA kits.
-
Western Blot Analysis: Cell lysates are to be prepared and subjected to SDS-PAGE and western blotting to determine the expression levels of total and phosphorylated p38 MAPK, IκBα, and nuclear NF-κB p65.
In Vivo Carrageenan-Induced Paw Edema Assay
-
Animals: Male C57BL/6 mice (6-8 weeks old) are to be used.
-
Treatment: Animals are to be orally administered with this compound (10, 50, 100 mg/kg), Indomethacin (10 mg/kg), or vehicle 1 hour before carrageenan injection.
-
Induction of Edema: 50 µL of 1% carrageenan solution is to be injected into the sub-plantar region of the right hind paw[19][20][21][22][23].
-
Measurement of Paw Edema: Paw volume is to be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage of edema inhibition is to be calculated.
Visualizing the Pathways and Workflows
Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 88901-36-4: Mogroside V | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Dexamethasone suppresses expression of Nuclear Factor-kappaB in the cells of tracheobronchial lavage fluid in premature neonates with respiratory distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mogroside V alleviates inflammation response by modulating miR-21-5P/SPRY1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 18. Platelet Supernatant Suppresses LPS-Induced Nitric Oxide Production from Macrophages Accompanied by Inhibition of NF-κB Signaling and Increased Arginase-1 Expression | PLOS One [journals.plos.org]
- 19. inotiv.com [inotiv.com]
- 20. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) | MDPI [mdpi.com]
- 21. phytopharmajournal.com [phytopharmajournal.com]
- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Analytical Methods for the Quantification of 11-Oxoisomogroside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 11-Oxoisomogroside V: High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and pharmacokinetic studies. This document outlines the validation parameters of these two techniques, offering insights into their respective strengths and weaknesses to aid in the selection of the most suitable method for your specific research needs.
Method Comparison
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for relatively high concentration samples, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace amounts in complex biological matrices.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound Quantification
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Less prone with stable isotope-labeled internal standard |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV)
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 210 nm.
3. Method Validation
The method should be validated according to established guidelines to assess linearity, accuracy, precision, selectivity, and sensitivity (LOD and LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma sample, add the internal standard.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard need to be determined.
-
3. Method Validation
The validation of the LC-MS/MS method should include assessments of linearity, accuracy, precision, selectivity, sensitivity, recovery, and matrix effects, in line with regulatory guidelines.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline a typical cross-validation workflow and a sample preparation procedure.
Caption: A flowchart illustrating the cross-validation process between two analytical methods.
Caption: A generalized workflow for the preparation of biological samples for chromatographic analysis.
A Comparative Analysis of 11-Oxoisomogroside V and Other Natural Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 11-Oxoisomogroside V with other prominent natural sweeteners. The following sections detail their sweetness profiles, caloric and glycemic impact, receptor interactions, metabolic pathways, and antioxidant properties, supported by experimental data and detailed methodologies.
Section 1: Physicochemical and Sensory Properties
A comparative overview of the key characteristics of this compound and other natural sweeteners is presented in Table 1. Mogrosides, including this compound and the more abundant Mogroside V, are intensely sweet compounds derived from the monk fruit (Siraitia grosvenorii)[1][2][3][4]. These non-nutritive sweeteners offer a significant advantage for individuals seeking to reduce caloric intake and manage blood sugar levels, as they do not contribute calories or elicit an insulin response[1].
In comparison, other natural sweeteners such as steviol glycosides (from Stevia rebaudiana), erythritol, and xylitol also provide sweetness with zero or near-zero calories and a glycemic index of zero[5]. While sweeteners like honey and maple syrup are natural, they contain calories and have a notable impact on blood glucose levels[5].
Table 1: Comparison of Physicochemical and Sensory Properties of Natural Sweeteners
| Sweetener | Chemical Class | Relative Sweetness to Sucrose | Caloric Value (kcal/g) | Glycemic Index (GI) |
| This compound | Triterpenoid Glycoside | High (inferred from mogrosides) | 0 | 0 |
| Mogroside V | Triterpenoid Glycoside | ~250-425 | 0 | 0 |
| Steviol Glycosides (Stevia) | Diterpene Glycoside | ~200-300 | 0 | 0 |
| Erythritol | Sugar Alcohol | ~0.6-0.7 | ~0.24 | 0 |
| Xylitol | Sugar Alcohol | ~1.0 | ~2.4 | 7-13 |
| Sucrose (Table Sugar) | Disaccharide | 1 | 4 | ~65 |
| Fructose | Monosaccharide | ~1.2-1.8 | 4 | ~25 |
| Honey | Monosaccharides & Disaccharides | ~1.0-1.5 | ~3.04 | ~58 |
| Maple Syrup | Disaccharide | ~1.0 | ~2.6 | ~54 |
Note: The relative sweetness of this compound is not explicitly defined in the literature but is expected to be high, similar to other sweet mogrosides.
Section 2: Interaction with Sweet Taste Receptors
The sensation of sweetness is primarily mediated by the heterodimeric G-protein coupled receptor, TAS1R2/TAS1R3. The potency of a sweetener is often determined by its ability to activate this receptor. Experimental data from cell-based assays, which measure the half-maximal effective concentration (EC50) required for receptor activation, provide a quantitative comparison of sweetener-receptor interactions. A lower EC50 value indicates a higher potency.
As shown in Table 2, Mogroside V demonstrates a high affinity for the sweet taste receptor, with an EC50 value in the micromolar range, comparable to other high-intensity sweeteners like sucralose and rebaudioside A. This high affinity explains its intense sweetness.
Table 2: Sweet Taste Receptor (TAS1R2/TAS1R3) Activation by Various Sweeteners
| Sweetener | EC50 (µM) |
| Mogroside V | 43 |
| Sucralose | 130 |
| Rebaudioside A (Stevia) | 30 |
| Acesulfame-K | 710 |
| Sucrose | 27,000 |
Data sourced from a study utilizing a cell-based assay to measure TAS1R2/TAS1R3 activation.
Below is a diagram illustrating the general signaling pathway activated upon sweetener binding to the TAS1R2/TAS1R3 receptor.
Section 3: Metabolic Pathways
The metabolic fate of a sweetener is a critical determinant of its caloric content and potential physiological effects. Non-nutritive sweeteners like this compound are generally not absorbed in the upper gastrointestinal tract and are metabolized by the gut microbiota.
Metabolism of Mogrosides: In vivo studies in rats have shown that Mogroside V is primarily metabolized through deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation[6]. The major metabolic transformation is the removal of glucose moieties by intestinal microflora, leading to the formation of various smaller mogrosides and the aglycone, mogrol[6][7]. These metabolites are then largely excreted in the feces, with minimal systemic absorption[8]. This extensive metabolism by the gut microbiota and limited absorption is consistent with the non-caloric nature of mogrosides. A study identified 77 metabolites of Mogroside V in rats, indicating a complex biotransformation process[6].
The diagram below outlines the general workflow for an in vivo metabolism study.
Section 4: Antioxidant Properties
Beyond their sweetness, some natural sweeteners possess antioxidant properties, which can neutralize harmful reactive oxygen species (ROS). The antioxidant activities of this compound and Mogroside V have been evaluated using chemiluminescence assays to determine their scavenging capacity against various ROS.
The results, summarized in Table 3, indicate that both mogrosides exhibit significant antioxidant activity. Notably, this compound shows a higher scavenging effect on superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂) compared to Mogroside V[9]. Conversely, Mogroside V is more effective at scavenging hydroxyl radicals (•OH)[9]. Furthermore, this compound demonstrated a remarkable ability to inhibit •OH-induced DNA damage[9].
Table 3: Antioxidant Activity of Mogrosides (EC50 in µg/mL)
| Reactive Oxygen Species | This compound | Mogroside V |
| Superoxide Anion (O₂⁻) | 4.79 | > 50 |
| Hydrogen Peroxide (H₂O₂) | 16.52 | > 50 |
| Hydroxyl Radical (•OH) | 146.17 | 48.44 |
| •OH-induced DNA damage | 3.09 | - |
EC50: The concentration at which 50% of the reactive oxygen species are scavenged. A lower value indicates higher antioxidant activity. Data from Chen et al. (2007).
The following diagram illustrates the logical relationship in a chemiluminescence-based antioxidant assay.
Section 5: Experimental Protocols
Sweet Taste Receptor Activation Assay (Cell-Based Calcium Imaging)
Objective: To determine the potency of sweeteners by measuring the activation of the TAS1R2/TAS1R3 sweet taste receptor expressed in a heterologous cell line.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently co-transfected with plasmids encoding the human TAS1R2 and TAS1R3 receptor subunits and a G-protein chimera (e.g., Gα16-gust45) that couples receptor activation to the phospholipase C pathway.
-
Calcium Indicator Loading: Transfected cells are seeded into 96-well plates. After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition and Signal Detection: The baseline fluorescence is recorded. A solution of the test sweetener at various concentrations is then automatically added to the wells.
-
Data Analysis: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader. Dose-response curves are generated, and the EC50 value for each sweetener is calculated using non-linear regression.
In Vivo Metabolism Study in Rats
Objective: To identify the metabolites and elucidate the metabolic pathways of this compound after oral administration in a rat model.
Methodology:
-
Animal Handling and Dosing: Male Sprague-Dawley rats are housed in metabolic cages to allow for the separate collection of urine and feces. Following an acclimatization period, the rats are orally administered a single dose of this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Sample Collection: Urine and feces are collected at predetermined time intervals (e.g., 0-12h, 12-24h, 24-48h). Blood samples are collected via the tail vein at various time points.
-
Sample Preparation: Urine samples are centrifuged and filtered. Fecal samples are homogenized, extracted with a solvent (e.g., methanol), and centrifuged. Plasma is separated from blood samples.
-
LC-MS/MS Analysis: The prepared samples are analyzed using a High-Performance Liquid Chromatography system coupled with an Electrospray Ionization Tandem Mass Spectrometer (HPLC-ESI-MS/MS)[10]. A gradient elution program is used to separate the parent compound and its metabolites. The mass spectrometer is operated in both positive and negative ion modes to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: Metabolites are identified by comparing their retention times and mass spectra with those of reference standards (if available) and by interpreting the fragmentation patterns.
Antioxidant Activity Assay (Chemiluminescence)
Objective: To quantify the reactive oxygen species (ROS) scavenging activity of this compound.
Methodology:
-
Reagent Preparation: Prepare a luminol solution, a source of ROS (e.g., a pyrogallol autoxidation system for superoxide anions or a Fenton reaction system for hydroxyl radicals), and solutions of this compound at various concentrations.
-
Chemiluminescence Measurement: In a 96-well plate, the ROS generating system is mixed with the luminol solution in the presence or absence (control) of the antioxidant sample.
-
Signal Detection: The chemiluminescence intensity, which is proportional to the amount of ROS, is immediately measured using a luminometer.
-
Data Analysis: The percentage of ROS scavenging is calculated for each concentration of the antioxidant. The EC50 value, the concentration of the antioxidant that scavenges 50% of the ROS, is determined from the dose-response curve.
Conclusion
This compound, a component of monk fruit extract, stands as a potent, non-caloric natural sweetener with promising health benefits. Its high sweetness intensity, mediated by strong activation of the TAS1R2/TAS1R3 sweet taste receptor, allows for significant sugar reduction. Its metabolic profile, characterized by poor absorption and extensive metabolism by the gut microbiota, confirms its non-nutritive nature. Furthermore, the significant antioxidant activity of this compound suggests additional health-promoting properties. This comprehensive profile makes it a compelling alternative to traditional sugars and other natural sweeteners for researchers and professionals in the food and pharmaceutical industries.
References
- 1. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction, adaptation and characterization of monk fruit (Siraitia grosvenorii): a non-caloric new natural sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple chemiluminescence assay for the determination of reactive oxygen species produced by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABC Herbalgram Website [herbalgram.org]
Unraveling the In Vivo Journey of Mogrosides: A Comparative Look at Their Pharmacokinetic Profiles
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of mogrosides, the sweet compounds from monk fruit, is crucial for harnessing their therapeutic potential. This guide provides a comparative analysis of the in vivo behavior of different mogrosides, supported by experimental data, to shed light on their absorption, distribution, metabolism, and excretion.
The in vivo fate of mogrosides is a complex process primarily governed by their interaction with gut microbiota. Upon oral administration, larger mogrosides, such as the abundant Mogroside V, exhibit minimal systemic absorption. Instead, they undergo extensive metabolism by intestinal microflora, which hydrolyze them into smaller, more readily absorbed metabolites, including the aglycone mogrol. These metabolites are believed to be the primary carriers of the pharmacological activities associated with monk fruit extract.
Comparative Pharmacokinetic Data
Direct in vivo comparative studies on the pharmacokinetics of different parent mogrosides are limited. However, by collating data from various studies, we can construct a picture of their relative in vivo behavior. The following table summarizes key pharmacokinetic parameters for Mogroside V, its metabolite Mogroside IIIA1, and the core aglycone, Mogrol, in rats. It is important to note that this data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Mogroside V | Wistar Rats | 1.12 mg/kg (i.p.) | 2720 ± 250 | 1.40 ± 0.55 | 9120 ± 640 | 1.45 ± 0.13 |
| Mogroside IIIA1 (from Mogroside V) | Normal Rats | 100 mg/kg Mogroside V (oral) | 85.32 ± 18.74 | 8.0 ± 2.0 | 1256.3 ± 312.7 | - |
| Mogroside IIIA1 (from Mogroside V) | T2DM Rats | 100 mg/kg Mogroside V (oral) | 163.80 ± 25.56 | 10.0 ± 2.0 | 2327.44 ± 474.63 | - |
| Mogrol | SD Rats | 5.0 mg/kg (oral) | - | - | - | 2.41 ± 0.11 |
| Mogrol | SD Rats | 2.0 mg/kg (i.v.) | - | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; i.p.: Intraperitoneal; T2DM: Type 2 Diabetes Mellitus; SD: Sprague-Dawley. Note that oral administration of Mogroside V does not lead to detectable levels of the parent compound in plasma.
Metabolic Pathways and Bioavailability
The consensus from multiple studies is that the bioavailability of parent mogrosides is very low.[1][2] The primary route of metabolism is deglycosylation by gut bacteria. For instance, Mogroside V is sequentially hydrolyzed into smaller mogrosides like Mogroside IV, Siamenoside I, Mogroside III, Mogroside IIE, and ultimately to the aglycone mogrol.[3] Similarly, Siamenoside I is also metabolized into a series of smaller mogrosides and mogrol.
The metabolites, particularly mogrol and smaller mogrosides like Mogroside IIE and Mogroside IIIE, are the main forms absorbed into the systemic circulation.[3][4] One study on the metabolism of Siamenoside I in rats revealed that its metabolites were primarily distributed to the intestine, stomach, kidney, and brain, with Mogroside IIIE being the most widely distributed. Following the administration of Mogroside V, Mogroside IIE has been found to be abundant in the heart, liver, spleen, and lungs of rats, suggesting it may contribute significantly to the bioactivities of Mogroside V.[3]
Interestingly, the pharmacokinetic profiles of mogroside metabolites can be influenced by the health status of the animal. A study comparing normal and type 2 diabetic (T2DM) rats found that after oral administration of Mogroside V, the Cmax and AUC of its metabolite Mogroside IIIA1 were significantly higher in T2DM rats.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of pharmacokinetic data, understanding the underlying experimental methodologies is essential. Below are detailed protocols from key studies on mogroside pharmacokinetics.
Protocol 1: Pharmacokinetics of Mogroside V in Rats
-
Animal Model: Male Wistar rats (220 ± 20g).
-
Drug Administration: A single dose of 1.12 mg/kg Mogroside V was administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of Mogroside V were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Chromatography: Shiseido Capcell Pak UG120 C18 column (2.0 × 50mm, 3.0µm).
-
Mobile Phase: Methanol and water (60:40, v/v) with an isocratic elution.
-
Detection: Triple-quadrupole tandem mass spectrometer with negative-ion electrospray ionization, monitoring the transition m/z 1285.6 → 1123.7.
-
Protocol 2: Pharmacokinetics of Mogroside V Metabolites in Normal and T2DM Rats
-
Animal Model: High-fat diet and streptozocin-induced type 2 diabetic mellitus rats and normal control rats.
-
Drug Administration: Oral administration of Mogroside V.
-
Analytical Method: A validated ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) and UPLC-MS/MS methods were used for the pharmacokinetic studies of mogrosides in plasma.[5]
Protocol 3: Metabolism and Distribution of Siamenoside I in Rats
-
Drug Administration: Oral administration of Siamenoside I.
-
Sample Collection: Various organs were collected to determine the distribution of metabolites.
-
Analytical Method: A high-performance liquid chromatography-electrospray ionization-ion trap-time of flight-multistage mass spectrometry (HPLC-ESI-IT-TOF-MSn) method was used to identify and profile the metabolites.
Visualizing the Experimental Workflow and Metabolic Pathway
To better illustrate the processes involved in studying mogroside pharmacokinetics and their metabolic fate, the following diagrams are provided.
Figure 1. Experimental workflow for in vivo pharmacokinetic studies of mogrosides.
References
- 1. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites of Siamenoside I and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Capacity of 11-Oxoisomogroside V Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 11-Oxoisomogroside V, a cucurbitane triterpenoid glycoside isolated from Siraitia grosvenorii (Luo Han Guo), against established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid. The data presented is based on available in vitro studies, offering insights into the potential of this compound as a potent antioxidant agent.
Quantitative Comparison of Antioxidant Capacity
Direct comparative studies of this compound against standard antioxidants using identical assay conditions are limited in publicly available literature. The following tables summarize the reported antioxidant capacities from various studies. It is important to note that a direct comparison of EC50/IC50 values across different assays and experimental conditions should be approached with caution, as the results are highly dependent on the specific methodology employed.
Table 1: Reactive Oxygen Species (ROS) Scavenging Activity of this compound
| Reactive Oxygen Species (ROS) | This compound EC50 (µg/mL) | Assay Method |
| Superoxide Anion (O₂⁻) | 4.79 | Chemiluminescence |
| Hydrogen Peroxide (H₂O₂) | 16.52 | Chemiluminescence |
| Hydroxyl Radical (•OH) | 146.17 | Chemiluminescence |
| •OH-induced DNA Damage | 3.09 | Not Specified |
EC50 (Effective Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the reactive oxygen species.[1][2]
Table 2: Comparative Antioxidant Activity of Standard Antioxidants (Data from Various Assays)
| Antioxidant Standard | Assay | IC50 / EC50 / Activity Metric |
| Trolox | DPPH | IC50: ~2.34 - 67.47 µg/mL |
| ABTS | IC50: ~2.10 - 250 µg/mL | |
| FRAP | AEAC: ~0.24 µg/mL (Trolox equivalent) | |
| Luminol Chemiluminescence | Qualitatively potent scavenger | |
| Ascorbic Acid (Vitamin C) | DPPH | IC50: ~49.08 µg/mL |
| ABTS | VCEAC reported | |
| •OH Scavenging | IC50: ~198.42 µg/mL | |
| Luminol Chemiluminescence | Less potent than Trolox | |
| Gallic Acid | DPPH | IC50: ~14.43 µg/mL |
| ABTS | IC50: ~1.03 µg/mL | |
| FRAP | High reducing power reported |
IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to inhibit a specific reaction by 50%. AEAC stands for Ascorbic Acid Equivalent Antioxidant Capacity, and VCEAC stands for Vitamin C Equivalent Antioxidant Capacity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for common antioxidant capacity assays.
Chemiluminescence Assay for Reactive Oxygen Species (ROS) Scavenging
This method was utilized to determine the EC50 values for this compound.
-
Principle: This assay is based on the detection of light emitted from a chemical reaction. When an antioxidant is introduced to a system generating ROS and a chemiluminescent probe (e.g., luminol), the antioxidant scavenges the ROS, leading to a reduction in the chemiluminescence signal. The degree of reduction is proportional to the antioxidant's scavenging capacity.
-
Reagents and Equipment:
-
ROS generating system (e.g., xanthine/xanthine oxidase for O₂⁻, H₂O₂ solution, Fenton reaction for •OH).
-
Chemiluminescent probe (e.g., Luminol).
-
Horseradish peroxidase (HRP) can be used to enhance the signal.
-
Phosphate-buffered saline (PBS).
-
Test compound (this compound) and standards at various concentrations.
-
Luminometer or a microplate reader with chemiluminescence detection capabilities.
-
-
Procedure (Generalized):
-
Prepare solutions of the ROS generating system, chemiluminescent probe, and the test compound/standard in PBS.
-
In a microplate, add the ROS generating system and the chemiluminescent probe.
-
Initiate the reaction and measure the baseline chemiluminescence.
-
Add different concentrations of the test compound or standard to the wells.
-
Monitor the change in chemiluminescence over time.
-
The scavenging activity is calculated as the percentage of inhibition of the chemiluminescence signal compared to a control without the antioxidant.
-
The EC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.
-
Procedure (Generalized):
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound and standard antioxidants.
-
Add the test compound/standard solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
-
Procedure (Generalized):
-
Prepare the ABTS•+ radical solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to a specific absorbance.
-
Add various concentrations of the test compound or standard to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance at a specific wavelength (e.g., 734 nm).
-
Calculate the percentage of inhibition.
-
Determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) value.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key antioxidant signaling pathway and a generalized workflow for assessing antioxidant capacity.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Simplified Nrf2-ARE antioxidant response signaling pathway.
References
Comparative transcriptomics to identify genes affected by 11-Oxoisomogroside V
A comprehensive review of available scientific literature reveals a lack of specific studies on the transcriptomic effects of 11-Oxoisomogroside V. At present, no published research appears to have conducted a comparative transcriptomic analysis to identify genes directly affected by this specific compound.
While research exists on the broader family of mogrosides, particularly in the context of their biosynthesis in monk fruit (Siraitia grosvenorii), these studies do not involve the direct application of this compound to biological systems to measure resulting changes in gene expression. The available transcriptomic data for mogrosides is primarily focused on understanding the genetic pathways responsible for their production within the plant itself.[1][2]
One notable study delved into the transcriptomic and proteomic effects of a related compound, Mogroside V, on pulmonary inflammation in mice.[3] This research identified 449 differentially expressed genes in response to Mogroside V treatment in an ovalbumin-induced inflammation model.[3] The study concluded that Mogroside V exerts its anti-inflammatory effects by modulating the NF-κB and JAK-STAT signaling pathways.[3] However, these findings are specific to Mogroside V and cannot be directly extrapolated to this compound.
The primary focus of current transcriptomic research related to mogrosides is the elucidation of their biosynthetic pathways.[1][4] These studies utilize comparative transcriptomics across different developmental stages of the monk fruit to identify candidate genes involved in the synthesis of various mogroside compounds.[1]
References
Validating the Neuroprotective Effects of Mogroside V in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Mogroside V, a natural triterpenoid glycoside from Siraitia grosvenorii, with other alternative compounds in preclinical disease models of Parkinson's disease and depression. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Executive Summary
Mogroside V has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. Its mechanisms of action primarily revolve around its potent anti-inflammatory and antioxidant properties. In models of Parkinson's disease, Mogroside V has been shown to mitigate neuronal damage by preserving mitochondrial function. In cellular models of depression-related neurotoxicity, it exhibits protective effects against cell death. This guide compares the efficacy of Mogroside V with other neuroprotective agents, including Coenzyme Q10, Mogrol, Piperine, and Hederagenin, based on available preclinical data.
Performance Comparison in a Parkinson's Disease Model
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons. The neurotoxin rotenone is commonly used to induce a PD-like pathology in animal models by inhibiting mitochondrial complex I, leading to oxidative stress and neuronal cell death.
Comparative Efficacy of Mogroside V and Alternatives in a Rotenone-Induced Parkinson's Disease Model
| Compound | Model System | Key Outcomes | Reference |
| Mogroside V | Rotenone-treated SH-SY5Y cells | - Dose-dependently increased cell viability- Reduced reactive oxygen species (ROS) production- Restored mitochondrial membrane potential- Increased ATP production | [1] |
| Rotenone-treated mice | - Alleviated motor impairments- Protected dopaminergic neurons from injury | [1] | |
| Coenzyme Q10 | Rotenone-treated SH-SY5Y cells | - Maintained ROS at control levels- Ameliorated mitochondrial dysfunction | [2] |
| Rotenone-induced PD mouse model | - Averted motor impairments and memory lapses- Reduced oxidative stress and neuroinflammation | [3] | |
| Mogrol | MPTP-induced mouse model of PD | - Enhanced motor coordination- Inhibited dopaminergic neuronal loss | [4][5] |
Performance Comparison in a Depression Model
High levels of glucocorticoids, such as corticosterone, can induce neuronal damage and are used to model the neurotoxic effects of chronic stress, a key factor in depression. The PC12 cell line is a widely used in vitro model to screen for neuroprotective and antidepressant compounds.
Comparative Efficacy of Mogroside V and Alternatives in a Corticosterone-Induced Neurotoxicity Model
| Compound | Model System | Key Outcomes | Reference |
| Mogroside V | Corticosterone-treated PC12 cells | - Exhibited a protective effect against corticosterone-induced injury | [6][7] |
| Piperine | Corticosterone-treated PC12 cells | - Suppressed cytotoxicity- Decreased intracellular ROS levels- Enhanced antioxidant enzyme activity | [8][9] |
| Hederagenin | Corticosterone-treated PC12 cells | - Attenuated the decrease in cell viability- Prevented the decline of mitochondrial membrane potential- Reduced intracellular ROS production | [10][11][12][13] |
Key Signaling Pathways
Mogroside V exerts its neuroprotective effects through the modulation of several key signaling pathways.
SIRT3-Mediated Mitochondrial Protection in Parkinson's Disease
In the context of Parkinson's disease models, Mogroside V has been shown to upregulate Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[1] This upregulation enhances mitochondrial function and reduces oxidative stress, thereby protecting neurons from rotenone-induced toxicity.
Caption: Mogroside V upregulates SIRT3 to mitigate mitochondrial dysfunction.
NF-κB-Mediated Anti-Inflammatory Pathway
Mogroside V has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. By preventing the phosphorylation and subsequent degradation of IκBα, Mogroside V blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Caption: Mogroside V inhibits the NF-κB inflammatory signaling pathway.
Experimental Protocols
Rotenone-Induced Parkinson's Disease Mouse Model
This protocol describes a general procedure for inducing Parkinson's disease in mice using rotenone. Specific parameters may vary between studies.
Caption: Workflow for the rotenone-induced Parkinson's disease mouse model.
Detailed Steps:
-
Animal Acclimatization: Male C57BL/6 mice are typically used and allowed to acclimatize for at least one week before the experiment.
-
Rotenone Preparation: Rotenone is dissolved in a suitable vehicle, such as sunflower oil, to the desired concentration.
-
Administration: Rotenone is administered daily via intraperitoneal (i.p.) or subcutaneous (s.c.) injection for a period of several weeks (e.g., 28 days). A control group receives vehicle injections only.[14]
-
Behavioral Assessment: Motor coordination and activity are assessed using tests like the rotarod test and the open field test at baseline and at regular intervals during the treatment period.[15][16]
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and brains are collected for histological and neurochemical analysis.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.[17]
-
Neurochemical Analysis: Dopamine and its metabolites are measured in the striatum using techniques like high-performance liquid chromatography (HPLC).
Corticosterone-Induced Neurotoxicity in PC12 Cells
This protocol outlines a general method for inducing neurotoxicity in PC12 cells using corticosterone.
Caption: Workflow for corticosterone-induced neurotoxicity in PC12 cells.
Detailed Steps:
-
Cell Culture: PC12 cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[18]
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with a medium containing corticosterone at a concentration known to induce cytotoxicity (e.g., 200-400 µM).[19][20][21] Test compounds (Mogroside V or alternatives) are added concurrently with or prior to corticosterone.
-
Incubation: Cells are incubated for 24 to 48 hours.
-
Cell Viability Assay (MTT Assay):
-
Apoptosis and ROS Measurement: Apoptosis can be quantified using flow cytometry after staining with Annexin V and propidium iodide. Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.
Western Blotting for Key Signaling Proteins
This is a generalized protocol for detecting the expression and phosphorylation status of proteins like SIRT3 and NF-κB p65.
Detailed Steps:
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-SIRT3, anti-phospho-p65, anti-p65) overnight at 4°C.[25][26][27][28][29]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
Mogroside V demonstrates promising neuroprotective properties in preclinical models of Parkinson's disease and depression-related neurotoxicity. Its efficacy is comparable to or, in some aspects, potentially better than some existing neuroprotective agents. The primary mechanisms of action involve the mitigation of oxidative stress and neuroinflammation through the modulation of key signaling pathways such as SIRT3 and NF-κB. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to other neuroprotective compounds. The detailed experimental protocols provided in this guide can serve as a foundation for designing and conducting such validation studies.
References
- 1. The Protective Effects of Mogroside V Against Neuronal Damages by Attenuating Mitochondrial Dysfunction via Upregulating Sirtuin3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitigation of Neuroinflammation and Oxidative Stress in Rotenone-Induced Parkinson Mouse Model through Liposomal Coenzyme-Q10 Intervention: A Comprehensive In-vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson’s disease [frontiersin.org]
- 5. Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-depression-like effect of Mogroside V is related to the inhibition of inflammatory and oxidative stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of piperine against corticosterone-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effects of Piperine Against Corticosterone-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Non-Reproducibility of Oral Rotenone as a Model for Parkinson’s Disease in Mice [mdpi.com]
- 15. mdsabstracts.org [mdsabstracts.org]
- 16. mdpi.com [mdpi.com]
- 17. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vanillic Acid Protects PC12 Cells from Corticosterone-Induced Neurotoxicity via Regulating Immune and Metabolic Dysregulation Based on Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. texaschildrens.org [texaschildrens.org]
- 23. researchhub.com [researchhub.com]
- 24. MTT Assay [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. SIRT3 Is a Stress-Responsive Deacetylase in Cardiomyocytes That Protects Cells from Stress-Mediated Cell Death by Deacetylation of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 11-Oxoisomogroside V: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 11-Oxoisomogroside V, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with regulatory standards.
I. Quantitative Data
The fundamental properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C60H100O29 |
| Molecular Weight | 1285.42 g/mol |
| CAS Number | 126105-11-1 |
| Hazard Classification | Not classified as a hazardous substance or mixture.[1] |
II. Experimental Protocol: Disposal of this compound
While this compound is not classified as a hazardous substance, proper disposal procedures should be followed in a laboratory setting.[1] The primary directive is to dispose of the substance and any contaminated packaging in accordance with all applicable country, federal, state, and local regulations.[1]
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate waste containers (clearly labeled)
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
-
Spill containment materials
Procedure:
-
Regulatory Assessment:
-
Identify and review the specific disposal regulations mandated by your institution, as well as local, state, and federal authorities.
-
Contact your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste stream for non-hazardous chemical compounds.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
If the compound is in a solvent, the disposal method will be dictated by the hazards of the solvent.
-
-
Packaging and Labeling:
-
Place solid this compound waste in a designated, sealed, and clearly labeled waste container.
-
For solutions, use a compatible, leak-proof container.
-
The label should clearly state "Waste this compound" and include the quantity. If in solution, also indicate the solvent and concentration.
-
-
Storage:
-
Store the waste container in a designated waste accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Follow your institution's established procedure for chemical waste pickup. This typically involves submitting a request to the EHS department.
-
Provide accurate information on the waste composition and quantity as required.
-
-
Contaminated Materials:
-
Dispose of any materials, such as gloves, weighing paper, or pipette tips, that are contaminated with this compound in accordance with your institution's guidelines for non-hazardous solid waste.[1]
-
III. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 11-Oxoisomogroside V
Essential Safety and Handling Guide for 11-Oxoisomogroside V
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
While this compound is not currently classified as a hazardous substance or mixture, its chemical, physical, and toxicological properties have not been fully investigated[1]. Therefore, a cautious approach, treating it as a potentially hazardous compound, is mandatory to minimize any unforeseen risks.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| CAS Number | 126105-11-1 |
| Molecular Formula | C₆₀H₁₀₀O₂₉ |
| Molecular Weight | 1285.42 g/mol |
Personal Protective Equipment (PPE)
Given the incomplete hazard data, the use of appropriate personal protective equipment is required to prevent exposure through inhalation, skin, or eye contact.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or other suitable material to prevent skin contact[2]. |
| Eyes/Face | Safety goggles or face shield | Protects against splashes and dust, preventing potential eye irritation[2][3][4]. |
| Body | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing[2]. |
| Respiratory | Respirator (N95 or higher) | Recommended when handling the powder outside of a certified fume hood to avoid respiratory tract irritation[2][3]. |
Operational and Handling Plan
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
Preparation and Weighing
-
Ventilation: Always handle the solid form of this compound inside a certified chemical fume hood to minimize inhalation risks.
-
Weighing: Use a dedicated weighing vessel and clean all instruments, such as spatulas, thoroughly before and after use.
-
Decontamination: Wipe down the weighing area and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) after handling.
Dissolving the Compound
-
Procedure: When dissolving, add the powdered this compound slowly to the solvent to prevent splashing.
-
Ventilation: If the solvent is volatile, ensure this process is also performed within a fume hood with adequate ventilation.
Experimental Use
-
Labeling: Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date.
-
Awareness: Ensure all personnel in the vicinity are aware of the compound's presence and potential hazards.
-
First Aid: In case of accidental contact, follow the first aid measures outlined below. An eyewash station and safety shower should be readily accessible[1][5].
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention[1].
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes and consult a physician[1].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical help[1].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately[1].
Disposal Plan
Proper disposal is critical for laboratory safety and environmental protection.
-
Waste Product: Dispose of unused this compound in accordance with all applicable federal, state, and local regulations for chemical waste[1]. Do not dispose of it down the drain.
-
Contaminated Materials: All materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be treated as chemical waste and disposed of in a designated, sealed hazardous waste container.
-
Packaging: Triple-rinse the original container before recycling or disposing of it according to institutional and local guidelines.
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
